VMY-2-95: A Technical Guide to its Mechanism of Action as a Potent and Selective α4β2 Nicotinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals Abstract VMY-2-95 is a novel small molecule that has demonstrated significant potential as a therapeutic agent, primarily through its potent and selective a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
VMY-2-95 is a novel small molecule that has demonstrated significant potential as a therapeutic agent, primarily through its potent and selective antagonism of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). This technical guide provides an in-depth overview of the mechanism of action of VMY-2-95, consolidating available preclinical data into a comprehensive resource. It details the compound's interaction with its primary target, the subsequent downstream signaling effects, and its pharmacokinetic and metabolic profile. This document is intended to serve as a valuable tool for researchers and drug development professionals investigating the therapeutic applications of VMY-2-95, particularly in the context of neuropsychiatric disorders such as depression.
Core Mechanism of Action: Potent and Selective Antagonism of α4β2 nAChR
VMY-2-95 functions as a high-affinity antagonist of the α4β2 subtype of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that are widely expressed in the central nervous system and play a crucial role in various cognitive and physiological processes. By binding to the α4β2 nAChR, VMY-2-95 inhibits the action of the endogenous neurotransmitter acetylcholine (ACh), thereby modulating downstream neuronal signaling.[1][2]
The remarkable potency and selectivity of VMY-2-95 for the α4β2 nAChR subtype are key features of its pharmacological profile. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
Quantitative Data: Receptor Binding Affinity and Selectivity
The inhibitory activity of VMY-2-95 on α4β2 nAChRs has been quantified, demonstrating its picomolar affinity. The selectivity of VMY-2-95 has been established by comparing its inhibitory activity at the α4β2 subtype to a range of other nAChR subtypes.
Receptor Subtype
IC50 (nM)
Selectivity (fold vs. α4β2)
α4β2
0.049
-
α2β2
-
2 - 13,000
α2β4
-
2 - 13,000
α3β2
-
2 - 13,000
α3β4
-
2 - 13,000
α4β4
-
2 - 13,000
α7
-
2 - 13,000
Table 1: In vitro inhibitory potency and selectivity of VMY-2-95 against various nAChR subtypes. Data synthesized from preclinical studies.[1][2]
Downstream Signaling Pathway: Upregulation of the PKA-CREB-BDNF Cascade
A significant aspect of VMY-2-95's mechanism of action, particularly in the context of its antidepressant-like effects, is its ability to upregulate the Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) - Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3][4] This pathway is a critical regulator of neuronal survival, neurogenesis, and synaptic plasticity, processes that are often impaired in depressive disorders.
The proposed signaling cascade initiated by VMY-2-95 is as follows:
Caption: Proposed signaling pathway of VMY-2-95. Antagonism of α4β2 nAChR leads to the upregulation of the PKA-CREB-BDNF pathway, promoting neuroprotective and antidepressant-like effects.
Pharmacokinetic and Metabolic Profile
Preclinical studies in rats have provided valuable insights into the pharmacokinetic properties of VMY-2-95·2HCl, a salt form with improved solubility. These studies indicate good oral bioavailability and brain penetration, which are essential characteristics for a centrally acting therapeutic agent.
Quantitative Pharmacokinetic Data
Parameter
Value
Solubility (in water)
> 50 mg/mL
Apparent Partition Coefficient (log P)
0.682
Cmax (serum, 3 mg/kg oral)
0.56 µg/mL
Tmax (serum, 3 mg/kg oral)
0.9 h
T1/2 (serum, 3 mg/kg oral)
~9 h
AUC (serum, 3 mg/kg oral)
7.05 µg/h·mL
Cmax (brain tissue, 3 mg/kg oral)
2.3 µg/g
Tmax (brain tissue, 3 mg/kg oral)
~60 min
Table 2: Pharmacokinetic parameters of VMY-2-95·2HCl in rats following oral administration.[1]
Cytochrome P450 (CYP) Inhibition
VMY-2-95·2HCl has been evaluated for its potential to inhibit major cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of drugs. The results indicate a potential for drug-drug interactions, particularly with substrates of CYP2C9 and CYP2C19.
CYP Isoform
IC50 (µM)
CYP1A2
10.64
CYP2C9
5.11
CYP2C19
1.12
CYP2D6
> 10
CYP3A4
9.73
Table 3: In vitro inhibition of human CYP450 enzymes by VMY-2-95·2HCl.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, based on published preclinical studies of VMY-2-95.
In Vitro α4β2 nAChR Inhibition Assay (Calcium Flux Assay)
This protocol outlines a method to determine the inhibitory potency of VMY-2-95 on human α4β2 nAChRs expressed in a cellular model.
VMY-2-95: A Technical Guide to its Binding Affinity and Kinetics at the α4β2 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals Introduction VMY-2-95 is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a crucial target in the c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMY-2-95 is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a crucial target in the central nervous system implicated in a variety of neurological and psychiatric disorders.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity and kinetics of VMY-2-95, alongside detailed experimental protocols and a proposed signaling pathway. The information presented is intended to support further research and drug development efforts centered on this promising compound.
Data Presentation: Binding Affinity and Selectivity
VMY-2-95 demonstrates picomolar affinity for the α4β2 nAChR.[1][4] The primary quantitative measure of its potency is an IC50 value of 0.049 nM.[1][3] While specific Ki (inhibition constant) and Kd (dissociation constant) values for VMY-2-95 are not publicly available, the low nanomolar IC50 value suggests a very high binding affinity.
For comparative context, Table 1 includes binding affinities (Ki) for other known α4β2 nAChR ligands.
Table 1: Comparative Binding Affinities for α4β2 nAChR Ligands
Compound
Receptor Subtype
Radioligand
Ki (nM)
VMY-2-95
α4β2
-
IC50 = 0.049
Varenicline
human α4β2
[³H]-Epibatidine
0.06
Cytisine
human α4β2
[³H]-Epibatidine
0.17
VMY-2-95 exhibits remarkable selectivity for the α4β2 subtype over other nAChR subtypes, a critical attribute for minimizing off-target effects.[1]
Table 2: Selectivity Profile of VMY-2-95 for Various nAChR Subtypes
nAChR Subtype
Selectivity vs. α4β2
α2β2
2 to 13,000-fold
α2β4
2 to 13,000-fold
α3β2
2 to 13,000-fold
α3β4
2 to 13,000-fold
α4β4
2 to 13,000-fold
α7
2 to 13,000-fold
Data derived from preclinical studies of VMY-2-95.[1]
Binding Kinetics
Detailed kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) for VMY-2-95 have not been reported in the available literature. These parameters are crucial for understanding the temporal dynamics of the drug-receptor interaction. Techniques such as Surface Plasmon Resonance (SPR) are typically employed to determine these values.
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound like VMY-2-95 for the α4β2 nAChR.[2][5]
1. Materials and Reagents:
Receptor Source: Cell membranes from a stable cell line expressing the human α4β2 nAChR (e.g., HEK293 cells).
Radioligand: [³H]-Epibatidine, a high-affinity α4β2 nAChR agonist.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Unlabeled Ligand for Non-specific Binding: Nicotine or cytisine.
Test Compound: VMY-2-95.
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
Scintillation Cocktail and Counter.
2. Membrane Preparation:
Culture and harvest cells expressing the α4β2 nAChR.
Homogenize the cells in ice-cold assay buffer.
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
3. Assay Procedure:
In a 96-well plate, add the following in triplicate:
Total Binding: 50 µL assay buffer, 50 µL [³H]-epibatidine, and 100 µL membrane preparation.
Competition Binding: 50 µL of varying concentrations of VMY-2-95, 50 µL [³H]-epibatidine, and 100 µL membrane preparation. The concentration of [³H]-epibatidine should be close to its Kd value.
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.
Wash the filters three times with ice-cold wash buffer.
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the VMY-2-95 concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
VMY-2-95 has been shown to upregulate the PKA-CREB-BDNF signaling pathway. While the precise molecular mechanism linking α4β2 nAChR antagonism to the activation of this pathway is still under investigation, a plausible model can be proposed. Antagonism of the α4β2 nAChR, a ligand-gated ion channel, can lead to downstream changes in intracellular signaling cascades, potentially through modulation of adenylyl cyclase activity and subsequent cAMP production. This, in turn, can activate Protein Kinase A (PKA), leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB can then promote the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF).
Caption: Proposed VMY-2-95 signaling pathway.
Conclusion
VMY-2-95 is a highly potent and selective antagonist of the α4β2 nAChR with promising therapeutic potential. This guide has summarized the available data on its binding affinity and provided detailed experimental protocols for its characterization. Further investigation into its binding kinetics and the precise mechanisms of its downstream signaling effects will be crucial for its continued development as a novel therapeutic agent.
An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary VMY-2-95 is a highly potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
VMY-2-95 is a highly potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in nicotine (B1678760) addiction and depression. With an IC50 value in the picomolar range for α4β2 nAChRs, VMY-2-95 demonstrates significant selectivity over other nAChR subtypes. Preclinical studies have highlighted its potential therapeutic applications, demonstrating efficacy in reducing nicotine self-administration in animal models and exhibiting antidepressant-like effects. These effects are mediated, at least in part, through the upregulation of the PKA-CREB-BDNF signaling pathway. VMY-2-95 possesses favorable drug-like properties, including oral bioavailability and blood-brain barrier penetration, making it a promising candidate for further investigation in the development of novel therapeutics for neuropsychiatric disorders.
Receptor Binding and Functional Activity
VMY-2-95 is characterized by its high affinity and selectivity as an antagonist for the α4β2 nicotinic acetylcholine receptor.
Receptor Binding Profile
VMY-2-95 potently inhibits the α4β2 nAChR with a reported IC50 of 0.049 nM.[1] Its selectivity for the α4β2 subtype is substantial, ranging from 2- to 13,000-fold higher compared to other nicotinic receptor subtypes, including α2β2, α2β4, α3β2, α3β4, α4β4, and α7.[1]
Parameter
Receptor Subtype
Value
Selectivity (x-fold vs. α4β2)
IC50
α4β2 nAChR
0.049 nM
-
Selectivity
Other nAChRs (α2β2, α2β4, α3β2, α3β4, α4β4, α7)
-
2 - 13,000
Functional Activity
VMY-2-95 functions as an antagonist at the α4β2 nAChR, inhibiting the action of acetylcholine at these receptors.[1] This antagonism is the basis for its observed pharmacological effects in preclinical models of addiction and depression.
In Vivo Pharmacology
VMY-2-95 has demonstrated significant efficacy in animal models of nicotine addiction and depression.
Effects on Nicotine Self-Administration
In rat models, a subcutaneous dose of 3 mg/kg of VMY-2-95 was effective at reducing nicotine self-administration, highlighting its potential as a therapeutic agent for smoking cessation.[1]
Antidepressant-Like Effects
In a corticosterone-induced mouse model of depression, VMY-2-95 exhibited significant antidepressant-like effects.[2][3] Administration of VMY-2-95 at doses of 1, 3, and 10 mg/kg resulted in:
The therapeutic effects of VMY-2-95 are linked to its modulation of the PKA-CREB-BDNF signaling pathway.
PKA-CREB-BDNF Pathway Upregulation
VMY-2-95 has been shown to upregulate the PKA-CREB-BDNF signaling pathway both in vivo in the hippocampus of corticosterone-treated mice and in vitro in corticosterone-impaired SH-SY5Y cells.[2][3] This pathway is crucial for neuronal survival, neurogenesis, and synaptic plasticity. The antidepressant-like and neuroprotective effects of VMY-2-95 are believed to be mediated through the enhancement of this signaling cascade.
VMY-2-95 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract VMY-2-95 has emerged as a highly potent and selective antagonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
VMY-2-95 has emerged as a highly potent and selective antagonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in a range of neurological and psychiatric disorders. This document provides a comprehensive technical overview of the structure-activity relationship (SAR) of VMY-2-95, detailing its chemical synthesis, biological activity, and the downstream signaling pathways it modulates. Through an in-depth analysis of available data, this guide aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics targeting the α4β2 nAChR.
Introduction
The α4β2 nicotinic acetylcholine receptor is a crucial ligand-gated ion channel in the brain, playing a significant role in cognitive function, reward pathways, and mood regulation. Its dysfunction has been linked to conditions such as nicotine (B1678760) addiction, depression, and neurodegenerative diseases. Consequently, the development of selective ligands for the α4β2 nAChR is of considerable therapeutic interest. VMY-2-95, a novel small molecule, has demonstrated exceptional potency and selectivity as an antagonist for this receptor, making it a valuable lead compound for further drug development. Understanding the intricate relationship between its chemical structure and biological activity is paramount for optimizing its therapeutic potential.
Chemical Structure and Synthesis
VMY-2-95 is chemically identified as 3-(5-(dibenzo[b,d]furan-3-yloxy)pyridin-2-yl)oxy-N,N-dimethylpropan-1-amine. Its core structure features a central pyridine (B92270) ring substituted with a dibenzofuran (B1670420) moiety and a dimethylaminopropoxy side chain.
The synthesis of VMY-2-95 is a multi-step process, the key steps of which are outlined below. This synthesis involves the coupling of a substituted pyridinol with dibenzofuran and subsequent attachment of the aminopropoxy side chain.
Figure 1: Synthetic workflow for VMY-2-95.
Biological Activity and Structure-Activity Relationship (SAR)
VMY-2-95 is a potent and selective antagonist of the α4β2 nAChR, exhibiting an IC50 value of 0.049 nM.[1] Its high affinity and selectivity are attributed to the specific interactions of its structural motifs with the receptor's binding pocket.
Quantitative Data
The following table summarizes the inhibitory activity of VMY-2-95 against various nAChR subtypes, highlighting its selectivity for the α4β2 receptor.
Table 2: Inhibitory Activity (IC50) of VMY-2-95 at different nAChR Subtypes
nAChR Subtype
IC50 (nM)
Selectivity vs. α4β2
α4β2
0.049
-
α2β2
>100
>2040x
α2β4
>100
>2040x
α3β2
>100
>2040x
α3β4
>100
>2040x
α4β4
>100
>2040x
α7
>650
>13265x
Inferred Structure-Activity Relationship
While a comprehensive SAR study of a library of VMY-2-95 analogs is not publicly available, analysis of structurally related α4β2 nAChR antagonists, particularly those containing benzofuran (B130515) and benzodioxane scaffolds, allows for the inference of key SAR principles.[2][3]
Dibenzofuran Moiety: The rigid, planar dibenzofuran group is likely crucial for high-affinity binding, potentially engaging in π-π stacking or hydrophobic interactions within the receptor's binding site. Modifications to this group, such as the introduction of substituents or its replacement with other polycyclic aromatic systems, would be expected to significantly impact potency.
Pyridine Core: The central pyridine ring acts as a key scaffold, correctly positioning the dibenzofuran and the side chain. The nitrogen atom in the pyridine ring may participate in hydrogen bonding with amino acid residues in the binding pocket.
Ether Linkages: The ether linkages provide a degree of conformational flexibility, allowing the molecule to adopt an optimal binding conformation. The length and nature of these linkers are critical for maintaining the correct spatial arrangement of the key pharmacophoric elements.
Dimethylaminopropoxy Side Chain: The basic nitrogen in the dimethylaminopropoxy side chain is likely to be protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding site. The length of the alkyl chain is also a critical determinant of activity, with a three-carbon chain often being optimal for this class of compounds.
Mechanism of Action and Signaling Pathways
VMY-2-95 exerts its biological effects by competitively inhibiting the binding of acetylcholine to the α4β2 nAChR, thereby preventing channel opening and subsequent cation influx. Beyond its direct antagonistic action, VMY-2-95 has been shown to upregulate the Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) - Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[4] This pathway is critically involved in neuronal survival, plasticity, and antidepressant responses.
Figure 2: VMY-2-95 signaling pathway.
Experimental Protocols
α4β2 nAChR Competitive Binding Assay
This protocol is adapted from standard procedures for determining the affinity of a test compound for the α4β2 nAChR using radioligand binding.[5]
Receptor Preparation: Membranes from cells stably expressing the human α4β2 nAChR are prepared by homogenization and centrifugation.
Radioligand: [3H]epibatidine is used as the radioligand due to its high affinity for the α4β2 nAChR.
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 2 mM CaCl2, pH 7.4.
Procedure:
A fixed concentration of [3H]epibatidine (typically at its Kd) and the receptor preparation are incubated with varying concentrations of VMY-2-95.
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).
The mixture is incubated to allow for equilibrium to be reached.
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
The radioactivity retained on the filters is quantified by liquid scintillation counting.
Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Western Blot Analysis of the PKA-CREB-BDNF Pathway
This protocol outlines the general steps for assessing the phosphorylation status of PKA and CREB, and the expression level of BDNF in response to VMY-2-95 treatment.[6]
Cell Culture and Treatment: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured and treated with various concentrations of VMY-2-95 for a specified duration.
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
SDS-PAGE and Western Blotting:
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
The membrane is blocked with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
The membrane is incubated with primary antibodies specific for phosphorylated PKA (p-PKA), phosphorylated CREB (p-CREB), total PKA, total CREB, BDNF, and a loading control (e.g., β-actin or GAPDH).
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Data Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels, and BDNF is normalized to the loading control.
Conclusion
VMY-2-95 is a promising lead compound for the development of novel therapeutics targeting the α4β2 nAChR. Its high potency and selectivity, coupled with its ability to modulate the PKA-CREB-BDNF signaling pathway, underscore its potential in treating a variety of CNS disorders. The structure-activity relationships inferred from related compounds provide a solid foundation for the rational design of next-generation α4β2 nAChR antagonists with improved pharmacological profiles. Further investigation into the detailed SAR of VMY-2-95 and its analogs will be instrumental in advancing these drug discovery efforts.
VMY-2-95: A Potent and Selective α4β2 Nicotinic Acetylcholine Receptor Antagonist for Nicotine Addiction Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Nicotine (B1678760) addiction remains a significant global health challenge, driving the search for novel and effective therapeut...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotine (B1678760) addiction remains a significant global health challenge, driving the search for novel and effective therapeutic interventions. VMY-2-95, a novel small molecule, has emerged as a promising candidate due to its high potency and selectivity as an antagonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target implicated in the reinforcing effects of nicotine. This technical guide provides an in-depth overview of VMY-2-95, consolidating available preclinical data, detailing experimental methodologies for its evaluation, and visualizing key pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating VMY-2-95 as a potential therapy for nicotine dependence.
Introduction
Tobacco smoking is a leading cause of preventable death worldwide, with nicotine being the primary addictive component.[1] Nicotine exerts its effects by binding to neuronal nicotinic acetylcholine receptors (nAChRs) in the brain, leading to the release of various neurotransmitters, most notably dopamine (B1211576) in the mesolimbic pathway, which is crucial for reward and reinforcement.[2][3] Among the various nAChR subtypes, the α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain and is considered a primary mediator of nicotine addiction.[4]
VMY-2-95 is a potent and selective inhibitor of the α4β2 nAChR, demonstrating picomolar affinity.[1] Its high selectivity for the α4β2 subtype over other nAChR subtypes minimizes the potential for off-target effects, making it an attractive candidate for development as a smoking cessation aid.[1] Preclinical studies have demonstrated its efficacy in reducing nicotine self-administration in animal models, a key indicator of its potential to reduce nicotine craving and relapse in humans.[1] Furthermore, VMY-2-95 has shown potential antidepressant-like effects, which could be beneficial in treating the depressive symptoms often associated with nicotine withdrawal.[5] This guide will delve into the technical details of VMY-2-95's pharmacology, experimental evaluation, and underlying mechanisms of action.
Pharmacological Profile of VMY-2-95
The pharmacological activity of VMY-2-95 is characterized by its high binding affinity and selectivity for the α4β2 nAChR. This section summarizes the key quantitative data that define its profile.
In Vitro Binding and Functional Activity
VMY-2-95 exhibits potent inhibitory activity at the α4β2 nAChR with an IC50 value in the picomolar range.[1] Its selectivity for the α4β2 subtype is substantial when compared to other nAChR subtypes.[1]
VMY-2-95 has been evaluated for its drug-like properties, including solubility, metabolic stability, and bioavailability. The hydrochloride salt form, VMY-2-95·2HCl, was developed to improve aqueous solubility.[1]
Add a solution of hydrochloric acid in methanol (e.g., 1.25 M) dropwise at room temperature.
Stir the mixture overnight.
Concentrate the solution under reduced pressure to obtain VMY-2-95·2HCl as a solid.
α4β2 nAChR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of VMY-2-95 for the α4β2 nAChR.[6][7][8]
Materials:
Receptor Source: Membranes from cells stably expressing human α4β2 nAChRs or from rat brain tissue known to be rich in these receptors (e.g., thalamus, cortex).
Radioligand: [³H]Cytisine or [³H]Epibatidine (a high-affinity α4β2 nAChR agonist).
Competitor: VMY-2-95 at a range of concentrations.
Non-specific Binding Control: A high concentration of a known α4β2 nAChR ligand (e.g., 10 µM nicotine).
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Wash Buffer: Ice-cold assay buffer.
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) and a vacuum filtration manifold.
Scintillation Counter and Cocktail.
Procedure:
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer containing protease inhibitors. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
Assay Setup: In a 96-well plate, set up the following in triplicate:
Total Binding: Receptor membranes, radioligand, and assay buffer.
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
Competition: Receptor membranes, radioligand, and varying concentrations of VMY-2-95.
Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the VMY-2-95 concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Intravenous Nicotine Self-Administration in Rats
This protocol outlines a standard procedure to evaluate the effect of VMY-2-95 on the reinforcing properties of nicotine in rats.[9][10][11][12]
Animals:
Male or female Wistar or Sprague-Dawley rats.
Apparatus:
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a drug infusion pump, and a swivel system to allow for drug delivery to a freely moving animal.
Procedure:
Surgery: Anesthetize the rats and surgically implant a chronic indwelling catheter into the jugular vein. The catheter is externalized on the back of the rat. Allow for a recovery period of at least 5-7 days.
Acquisition of Nicotine Self-Administration:
Place the rats in the operant chambers for daily sessions (e.g., 1-2 hours).
Connect the indwelling catheter to the infusion pump.
Program the active lever to deliver an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) upon a set number of presses (e.g., Fixed Ratio 1, FR1, where one press results in one infusion). Each infusion is paired with a visual cue (e.g., illumination of the cue light).
Presses on the inactive lever are recorded but have no programmed consequences.
Continue daily sessions until stable responding is achieved (e.g., consistent number of infusions per session with low variability).
VMY-2-95 Treatment:
Once stable nicotine self-administration is established, administer VMY-2-95 (e.g., via subcutaneous or intraperitoneal injection) at various doses (e.g., 1, 3, 10 mg/kg) prior to the self-administration session (e.g., 30 minutes before).
A vehicle control group should also be included.
The order of VMY-2-95 doses can be tested in a within-subjects or between-subjects design.
Data Collection and Analysis:
Record the number of active and inactive lever presses and the number of nicotine infusions received during each session.
Analyze the data to determine if VMY-2-95 treatment significantly reduces the number of nicotine infusions self-administered compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to VMY-2-95 research.
Synthesis of VMY-2-95
Caption: Synthesis pathway of VMY-2-95 and its hydrochloride salt.
VMY-2-95 Mechanism of Action in Nicotine Addiction
Caption: VMY-2-95 antagonizes nicotine's effect on dopamine release.
PKA-CREB-BDNF Signaling Pathway and VMY-2-95
Caption: VMY-2-95's potential role in the PKA-CREB-BDNF pathway.
Experimental Workflow for VMY-2-95 Evaluation
Caption: Drug discovery and development workflow for VMY-2-95.
Conclusion
VMY-2-95 represents a significant advancement in the development of selective α4β2 nAChR antagonists for the treatment of nicotine addiction. Its impressive potency, high selectivity, and favorable pharmacokinetic profile, including good oral bioavailability and brain penetration, make it a compelling candidate for further preclinical and clinical investigation.[1] The detailed experimental protocols and visualized pathways provided in this guide are intended to facilitate future research into VMY-2-95 and related compounds. The dual potential of VMY-2-95 to both reduce the reinforcing effects of nicotine and alleviate withdrawal-associated depressive symptoms positions it as a promising next-generation therapeutic for smoking cessation.[1][5] Further studies are warranted to fully elucidate its mechanism of action and to translate these promising preclinical findings into clinical success.
VMY-2-95: A Novel α4β2 Nicotinic Acetylcholine Receptor Antagonist as a Potential Antidepressant
An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Depression is a complex and widespread mood disorder, and traditional monoamine-based antidepressants of...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Depression is a complex and widespread mood disorder, and traditional monoamine-based antidepressants often have limitations in efficacy and onset of action.[1] This has spurred research into novel therapeutic targets. One promising avenue is the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, which has been increasingly implicated in the pathophysiology of depression.[1][2] This document provides a technical overview of VMY-2-95, a selective antagonist of the α4β2 nAChR, and summarizes the preclinical evidence supporting its potential as a novel antidepressant.[2][3] In corticosterone (B1669441) (CORT)-induced models of depression, VMY-2-95 has demonstrated significant antidepressant-like and neuroprotective effects, both in vivo and in vitro.[2] The primary mechanism of action appears to be the upregulation of the Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) - Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a key cascade involved in neurogenesis and synaptic plasticity.[2][3]
Core Mechanism of Action
VMY-2-95 exerts its effects primarily by acting as a selective antagonist at the α4β2 nicotinic acetylcholine receptor.[2] Chronic stress and high levels of glucocorticoids, like corticosterone, are known to disrupt neuronal function and contribute to depressive states. The antagonism of α4β2 nAChRs by VMY-2-95 appears to counteract these detrimental effects through a defined signaling cascade.
The proposed mechanism involves:
Receptor Antagonism: VMY-2-95 blocks the α4β2 nAChR.
Signaling Cascade Activation: This leads to the upregulation of the PKA-CREB-BDNF signaling pathway.[2][3]
Neurotrophic Effects: The activation of this pathway promotes the expression of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[3][4]
Functional Recovery: Enhanced BDNF signaling contributes to increased hippocampal neurogenesis, improved neuromorphic function, and the regulation of monoamine neurotransmitters, ultimately alleviating depression-like behaviors.[2][3]
Preclinical Data Summary
The antidepressant potential of VMY-2-95 was evaluated using corticosterone (CORT) to induce depression-like states in both animal (in vivo) and cellular (in vitro) models. Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), was used as a positive control.[2]
In Vivo Efficacy in CORT-Injured Mouse Model
VMY-2-95 was administered to C57 mice with CORT-induced depression-like behaviors. The compound showed significant antidepressant-like effects, promoting functional recovery and neurogenesis.[2][3]
Promoted the proliferation of progenitor cells in the dentate gyrus of the hippocampus.[2][3]
Monoamine Transmitters
1, 3, 10 mg/kg
Regulated the levels of key monoamine neurotransmitters in the hippocampus.
HPA Axis Function
1, 3, 10 mg/kg
Decreased the content of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone (CORT).[3]
PKA-CREB-BDNF Pathway
1, 3, 10 mg/kg
Upregulated the expression and activation of key proteins in this signaling cascade within the hippocampus.[2][3]
In Vitro Protective Effects on SH-SY5Y Cells
The neuroprotective properties of VMY-2-95 were assessed in human neuroblastoma SH-SY5Y cells damaged by corticosterone.[2]
Parameter
VMY-2-95 Concentrations
Key Findings
Cell Viability
0.003, 0.03, 0.1 µmol/L
Exhibited protective effects, increasing the viability of CORT-impaired cells.[2]
Oxidative Stress
0.003, 0.03, 0.1 µmol/L
Showed antioxidant capabilities, protecting cells from oxidative damage.[3]
Apoptosis
0.003, 0.03, 0.1 µmol/L
Demonstrated anti-apoptotic effects against CORT-induced cell death.[3]
Mitochondrial Metabolism
0.003, 0.03, 0.1 µmol/L
Improved mitochondrial energy metabolism in damaged cells.[2][3]
PKA-CREB-BDNF Pathway
0.003, 0.03, 0.1 µmol/L
Upregulated the PKA-CREB-BDNF signaling pathway, an effect that was verified using pathway blockers.[2]
Experimental Protocols
In Vivo Chronic CORT-Induced Depression Model
Animal Model: Male C57BL/6J mice.
Induction: Mice receive daily subcutaneous injections of corticosterone (CORT) suspended in a saline solution with 0.1% Tween 80 for a period of several weeks to induce a stable depression-like phenotype.
Treatment Groups:
Vehicle Control (Saline + Tween 80)
CORT Model Group
Positive Control (Fluoxetine, e.g., 10 mg/kg)
VMY-2-95 Treatment Groups (1, 3, and 10 mg/kg, administered intraperitoneally).
Behavioral Testing: After the treatment period, mice are subjected to a battery of behavioral tests to assess depression-like and anxiety-like behaviors, such as the Forced Swim Test (FST), Tail Suspension Test (TST), and Open Field Test (OFT).
Biochemical Analysis: Following behavioral testing, brain tissue (specifically the hippocampus) is collected for analysis of monoamine neurotransmitter levels (via HPLC), and protein expression levels for PKA, p-CREB, and BDNF (via Western Blot or ELISA). Blood samples are collected to measure CRH, ACTH, and CORT levels.
Histological Analysis: Brain sections are prepared for immunohistochemical staining (e.g., BrdU or Ki67) to assess hippocampal neurogenesis.
In Vitro CORT-Induced SH-SY5Y Cell Injury Model
Cell Line: Human neuroblastoma SH-SY5Y cells.
Induction of Injury: Cells are cultured and then exposed to a high concentration of corticosterone for 24-48 hours to induce cellular damage, mimicking the effects of chronic stress.
Treatment: Cells are co-incubated with CORT and various concentrations of VMY-2-95 (0.003, 0.03, 0.1 µmol/L) or fluoxetine as a positive control.
Cell Viability Assay: Cell viability is measured using an MTT or CCK-8 assay to quantify the protective effects of VMY-2-95 against CORT-induced cytotoxicity.
Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. Levels of antioxidant enzymes (e.g., SOD, GSH-Px) are also quantified.
Apoptosis Assay: Cell apoptosis is assessed using flow cytometry with Annexin V/PI staining or by measuring the activity of caspases (e.g., Caspase-3).
Mitochondrial Function: Mitochondrial membrane potential is measured using probes like JC-1 or Rhodamine 123 to assess mitochondrial health and energy metabolism.
Western Blot Analysis: Cellular protein lysates are analyzed by Western blot to determine the expression levels of PKA, phosphorylated CREB (p-CREB), and BDNF to confirm the engagement of the target signaling pathway. To further validate the pathway, specific inhibitors (e.g., PKA inhibitor H89) can be used in conjunction with VMY-2-95 treatment.
An In-depth Technical Guide on the Preclinical Data of VMY-2-95 Introduction VMY-2-95 is a potent and selective small molecule antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Preclinical...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Preclinical Data of VMY-2-95
Introduction
VMY-2-95 is a potent and selective small molecule antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Preclinical investigations have explored its potential as a therapeutic agent for neuropsychiatric disorders, particularly depression, as well as for addiction and smoking cessation.[1][2] This document provides a comprehensive summary of the available preclinical data, including its pharmacodynamic and pharmacokinetic profiles, in vivo and in vitro efficacy, mechanism of action, and safety data. Detailed experimental protocols for key studies are also provided.
Pharmacodynamics
The primary mechanism of action of VMY-2-95 is the potent and selective inhibition of the α4β2 nAChR.[1]
Receptor Binding Affinity and Selectivity
In vitro studies have demonstrated that VMY-2-95 potently inhibits the α4β2 nAChR with high selectivity over other nAChR subtypes.[1]
Receptor Subtype
IC50 (nM)
Selectivity vs. α4β2
α4β2
0.049
-
α2β2
> 100 nM
> 2,000x
α2β4
> 100 nM
> 2,000x
α3β2
> 100 nM
> 2,000x
α3β4
> 100 nM
> 2,000x
α4β4
> 100 nM
> 2,000x
α7
> 640 nM
> 13,000x
Data sourced from in vitro pharmacological studies.[1]
CYP450 Enzyme Inhibition
VMY-2-95 was evaluated for its potential to inhibit major cytochrome P450 (CYP) enzymes. The results indicate a potential for drug-drug interactions involving the CYP2C9 and CYP2C19 pathways.[1]
VMY-2-95 demonstrated the ability to cross the blood-brain barrier.[1]
Time Post-Administration
Brain Tissue Concentration (μg/g)
60 minutes
2.3 (Cmax)
Study conducted after a 3 mg/kg oral dose in rats.[1]
In Vivo and In Vitro Efficacy
Studies have shown that VMY-2-95 exhibits significant antidepressant-like effects in animal models and protective effects in cellular models of stress.[2]
Antidepressant-like Effects in Mice
In a corticosterone (B1669441) (CORT)-induced mouse model of depression, VMY-2-95 demonstrated significant therapeutic effects at various doses.[2]
These findings support the in vivo results and suggest a direct neuroprotective action.[2]
Mechanism of Action and Signaling Pathways
VMY-2-95 acts as a selective antagonist of the α4β2 nAChR. Its antidepressant and neuroprotective effects are associated with the upregulation of the PKA-CREB-BDNF signaling pathway.[2] This pathway is crucial for neuronal survival, neurogenesis, and synaptic plasticity.
Caption: VMY-2-95 antagonizes the α4β2 nAChR, leading to the upregulation of the PKA-CREB-BDNF pathway.
Safety and Toxicology
Acute toxicity studies in rats indicated a favorable safety profile for VMY-2-95. No toxicity was observed with oral administration at doses up to 400 mg/kg.[1]
Experimental Protocols
Caco-2 Cell Permeability Assay
Cell Culture: Caco-2 cells were cultured on Transwell inserts for 21-23 days to form a confluent monolayer. The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).
Transport Study: The transport of VMY-2-95 (at a specified concentration) was measured in both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A). Propranolol and atenolol (B1665814) were used as high and low permeability controls, respectively.[1]
Sample Analysis: Samples were collected from the receiver chamber at predetermined time points and analyzed by HPLC-UV at 254 nm.[1]
Calculation: The apparent permeability coefficient (Papp) was calculated. The efflux ratio was determined by dividing the Papp (B to A) by the Papp (A to B).[1]
CYP450 Inhibition Assay
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes were used.
Incubation: VMY-2-95 at various concentrations was pre-incubated with the enzyme source and NADPH-generating system.
Substrate Addition: A specific probe substrate for each CYP isoform was added to initiate the reaction.
Metabolite Quantification: The formation of the specific metabolite for each isoform was quantified using LC-MS/MS.
IC50 Determination: Dose-response curves were generated by plotting the percent inhibition against the logarithm of the VMY-2-95 concentration to determine the IC50 value.[1]
Pharmacokinetic and Brain Distribution Study Workflow
Caption: Workflow for the pharmacokinetic and brain distribution studies of VMY-2-95 in rats.
Conclusion
The preclinical data for VMY-2-95 demonstrate that it is a potent and highly selective α4β2 nAChR antagonist.[1] It possesses favorable drug-like properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier.[1] Efficacy studies in models of depression show significant antidepressant-like and neuroprotective effects, which are mediated, at least in part, through the PKA-CREB-BDNF signaling pathway.[2] With a demonstrated safety profile in acute toxicity studies, VMY-2-95 represents a promising candidate for further development in the treatment of depression and potentially other neuropsychiatric conditions.[1][2]
VMY-2-95: A Technical Guide to Central Nervous System Penetration and Distribution
For Researchers, Scientists, and Drug Development Professionals Abstract VMY-2-95 is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the developme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
VMY-2-95 is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the development of novel therapeutics for depression and addiction. A critical determinant of its potential efficacy for central nervous system (CNS) disorders is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This technical guide provides a comprehensive overview of the CNS penetration and distribution of VMY-2-95, summarizing key preclinical findings and detailing the experimental methodologies used in its evaluation. The data presented herein demonstrates that VMY-2-95 effectively penetrates the BBB after oral administration, achieving significant concentrations in brain tissue.
Introduction
The α4β2 nAChR is implicated in a variety of neurological and psychiatric conditions. Antagonism of this receptor has emerged as a promising strategy for the treatment of major depressive disorder and for smoking cessation. VMY-2-95 has been identified as a lead compound with picomolar affinity and high selectivity for the α4β2 subtype.[1][2] For any CNS-targeted therapeutic, the ability to efficiently cross the BBB is a prerequisite for pharmacological activity. This document consolidates the available preclinical data on the CNS pharmacokinetics of VMY-2-95, offering a detailed resource for researchers in the field.
CNS Penetration and Distribution: Quantitative Data
Preclinical studies in Sprague-Dawley rats have demonstrated that VMY-2-95, administered as its hydrochloride salt (VMY-2-95·2HCl), readily enters the CNS following oral administration.[1]
Table 1: Brain and Plasma Concentrations of VMY-2-95·2HCl in Rats Following Oral Administration (3 mg/kg)[1]
Time (minutes)
Mean Brain Tissue Concentration (µg/g) ± SD (n=3)
Mean Plasma Concentration (µg/mL) ± SD (n=3)
30
1.8 ± 0.3
0.03 ± 0.01
60
2.3 ± 0.4
0.05 ± 0.02
120
1.5 ± 0.2
0.04 ± 0.01
240
0.8 ± 0.1
0.02 ± 0.01
Table 2: Pharmacokinetic Parameters of VMY-2-95·2HCl in Rats Following a Single Oral Dose (75 mg/kg)[1]
Parameter
Value
Cmax (Maximum Plasma Concentration)
0.56 µg/mL
Tmax (Time to Cmax)
0.9 hours
AUC (Area Under the Curve)
7.05 µg/h·mL
t1/2 (Plasma Half-life)
8.98 hours
In Vitro Permeability
The intestinal and blood-brain barrier permeability of VMY-2-95 was assessed using the Caco-2 cell monolayer model, a well-established in vitro system that mimics the intestinal epithelium and provides insights into a compound's potential for oral absorption and BBB penetration.
Table 3: Caco-2 Permeability of VMY-2-95·2HCl[1]
Parameter
Value
Interpretation
Apparent Permeability (Papp) (A to B)
High (Specific value not provided)
High intestinal absorption
Efflux Ratio (B to A / A to B)
1.11
Not a substrate for efflux transporters like P-glycoprotein
Signaling Pathway
VMY-2-95 exerts its effects by antagonizing the α4β2 nAChR. In the context of depression, this action is thought to modulate downstream signaling pathways involved in neurogenesis and synaptic plasticity. One such pathway is the PKA-CREB-BDNF signaling cascade, which has been shown to be upregulated by VMY-2-95 in both in vitro and in vivo models of corticosterone-induced depression.[3]
VMY-2-95 signaling pathway in neuroprotection.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats[1]
Animal Model: Male Sprague-Dawley rats (210 ± 15 g).
Drug Formulation and Administration: VMY-2-95·2HCl was prepared as a suspension in water and administered orally (p.o.) at a dose of 3 mg/kg for brain distribution studies and 75 mg/kg for plasma pharmacokinetics.
Sample Collection: At specified time points (0.5, 1, 2, and 4 hours post-dose), animals were euthanized, and brain tissue and blood samples were collected. Blood was processed to obtain plasma.
Sample Preparation: Brain tissue was homogenized. Both brain homogenate and plasma samples were prepared for analysis.
Analytical Method: The concentration of VMY-2-95 in brain homogenate and plasma was determined by Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow for in vivo pharmacokinetic study.
Caco-2 Permeability Assay[1]
Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.
Assay Procedure:
The integrity of the cell monolayer was verified by measuring the transepithelial electrical resistance (TEER).
VMY-2-95·2HCl was added to either the apical (A) or basolateral (B) side of the monolayer.
Samples were collected from the receiver chamber at specified time intervals.
The concentrations of VMY-2-95·2HCl in the collected samples were determined by HPLC.
Propranolol and atenolol (B1665814) were used as high and low permeability controls, respectively.
Data Analysis: The apparent permeability coefficient (Papp) and the efflux ratio were calculated.
Metabolic Stability in Human Liver Microsomes[1]
Assay System: Pooled human liver microsomes.
Procedure: VMY-2-95·2HCl was incubated with human liver microsomes in the presence of NADPH.
Analysis: The remaining concentration of VMY-2-95·2HCl over time was measured to determine the rate of metabolism.
CYP450 Inhibition: The inhibitory effect of VMY-2-95·2HCl on major cytochrome P450 isozymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) was also evaluated.[1]
Discussion
The preclinical data for VMY-2-95 are promising for its development as a CNS-active agent. The compound demonstrates good oral bioavailability and readily crosses the blood-brain barrier, as evidenced by the rapid appearance and high concentrations achieved in the rat brain following oral administration.[1] The maximal brain tissue concentration of 2.3 µg/g was observed within 60 minutes, indicating efficient transport into the CNS.[1]
The in vitro Caco-2 permeability assay further supports the potential for good oral absorption and BBB penetration. An efflux ratio of 1.11 suggests that VMY-2-95 is not a significant substrate for common efflux transporters, such as P-glycoprotein, which can otherwise limit the brain penetration of many drug candidates.[1]
The pharmacokinetic profile, with a plasma half-life of approximately 9 hours in rats, suggests that a sustained therapeutic concentration in the brain is achievable with an appropriate dosing regimen.[1] The observed upregulation of the PKA-CREB-BDNF signaling pathway provides a plausible mechanism for the antidepressant-like effects of VMY-2-95.[3]
Conclusion
VMY-2-95 exhibits favorable physicochemical and pharmacokinetic properties for a CNS drug candidate. It demonstrates high permeability, is not a substrate for efflux transporters, and achieves significant concentrations in the brain after oral administration. These findings strongly support the further investigation of VMY-2-95 in preclinical and clinical models of CNS disorders where antagonism of the α4β2 nAChR is a therapeutic goal.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in vitro characteristics of VMY-2-95, a potent and selective antagonist of the α4β2 nicotinic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characteristics of VMY-2-95, a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The data and protocols summarized herein are derived from preclinical studies to inform further research and development.
Core Pharmacological Data
VMY-2-95 has been identified as a high-affinity ligand for the α4β2 nAChR, demonstrating significant selectivity over other nAChR subtypes. Its preclinical evaluation has established a foundational dataset for its potential therapeutic applications.
Ligand Binding and Functional Activity
VMY-2-95 is a potent inhibitor of the α4β2 nAChR, with an IC50 value in the nanomolar range.[1] Its selectivity is a key feature, with significantly lower affinity for other nicotinic receptor subtypes.[1]
Parameter
Value
Receptor/Enzyme Subtype
IC50
0.049 nM
α4β2 nAChR
Selectivity
2 to 13,000-fold
vs. α2β2, α2β4, α3β2, α3β4, α4β4, and α7 nAChRs
Physicochemical and Pharmacokinetic Properties
The hydrochloride salt of VMY-2-95 (VMY-2-95·2HCl) exhibits favorable physicochemical properties, including enhanced solubility, which is crucial for drug development.
In vitro studies using human liver microsomes indicate that VMY-2-95·2HCl has an inhibitory effect on several CYP450 enzymes.[1] This suggests a potential for drug-drug interactions.
CYP Isoform
IC50 (μM)
CYP1A2
10.64
CYP2C9
5.11
CYP2C19
1.12
CYP3A4
9.73 (weak inhibition)
CYP2D6
No inhibition
Signaling Pathway
VMY-2-95 has been shown to up-regulate the PKA-CREB-BDNF signaling pathway in both in vitro and in vivo models.[2] This pathway is crucial for neuronal survival, proliferation, and synaptic plasticity.
VMY-2-95 antagonizes the α4β2 nAChR, leading to the upregulation of the PKA-CREB-BDNF pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments performed in the characterization of VMY-2-95.
Nicotinic Acetylcholine Receptor Inhibition Assay
This assay determines the potency of VMY-2-95 in inhibiting the function of various nAChR subtypes.
Methodology:
Cell Culture: Cells expressing the specific nAChR subtypes (e.g., α4β2, α2β2, etc.) are cultured under standard conditions.
Compound Preparation: VMY-2-95 is serially diluted to a range of concentrations.
Assay Procedure:
Cells are plated in a multi-well format.
A fluorescent indicator of ion flux (e.g., a calcium-sensitive dye) is loaded into the cells.
Cells are pre-incubated with varying concentrations of VMY-2-95.
A specific nAChR agonist (e.g., acetylcholine) is added to stimulate receptor activity.
The change in fluorescence, corresponding to ion influx, is measured using a plate reader.
Data Analysis: The fluorescence data is normalized to controls, and the IC50 value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.
Workflow for the nAChR functional inhibition assay.
Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma Caco-2 cells.
Methodology:
Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured until they form a confluent monolayer, typically for 21-25 days.
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
Compound Preparation: A solution of VMY-2-95·2HCl is prepared in a transport buffer.
Transport Experiment (Apical to Basolateral - A to B):
The compound solution is added to the apical (A) side of the monolayer.
The basolateral (B) side contains fresh transport buffer.
Samples are taken from the basolateral side at various time points.
Transport Experiment (Basolateral to Apical - B to A):
The compound solution is added to the basolateral (B) side.
The apical (A) side contains fresh transport buffer.
Samples are taken from the apical side at various time points.
Sample Analysis: The concentration of VMY-2-95·2HCl in the collected samples is quantified by HPLC.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A to B and B to A directions. The efflux ratio (Papp B to A / Papp A to B) is then determined. An efflux ratio close to 1 suggests that the transport is not mediated by active efflux transporters like P-glycoprotein.[1]
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 enzymes.
Methodology:
Reagents: Pooled human liver microsomes, specific CYP isoform probe substrates, and a cofactor solution (e.g., NADPH regenerating system).
Compound Preparation: VMY-2-95·2HCl is serially diluted.
Assay Procedure:
VMY-2-95·2HCl is pre-incubated with human liver microsomes and the probe substrate in a buffer.
The metabolic reaction is initiated by adding the cofactor solution.
The reaction is incubated at 37°C.
The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
Sample Analysis: The formation of the metabolite of the probe substrate is measured using LC-MS/MS.
Data Analysis: The percentage of inhibition at each concentration of VMY-2-95·2HCl is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the log concentration of VMY-2-95·2HCl.[1]
Workflow for the in vitro CYP450 inhibition assay.
Cell Viability and Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the protective effects of VMY-2-95 against cellular injury in a neuronal cell line.[2]
Methodology:
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in appropriate media.
Experimental Groups:
Control group
Corticosterone (CORT)-treated group (to induce injury)
Treatment: Cells are pre-treated with VMY-2-95 for a specified period, followed by co-treatment with CORT.
Assessment of Cell Viability:
A cell viability reagent (e.g., MTT, WST-1) is added to the cells.
After incubation, the absorbance is measured, which correlates with the number of viable cells.
Assessment of Oxidative Stress, Apoptosis, and Mitochondrial Function: Standard assays for reactive oxygen species (ROS) levels, caspase activity or Annexin V/PI staining, and mitochondrial membrane potential can be performed.[2]
Data Analysis: The results from the VMY-2-95 treated groups are compared to the CORT-only treated group to determine the protective effects.
This technical guide provides a summary of the key in vitro characteristics of VMY-2-95. The data indicates that VMY-2-95 is a potent and selective α4β2 nAChR antagonist with favorable physicochemical properties for further development. The provided experimental outlines can serve as a basis for the design of future studies.
VMY-2-95 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals Introduction VMY-2-95 is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR)[1]. Research has demonstrated its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMY-2-95 is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR)[1]. Research has demonstrated its neuroprotective properties, particularly in models of corticosterone-induced neuronal injury. In cell culture systems, specifically with the human neuroblastoma cell line SH-SY5Y, VMY-2-95 has been shown to mitigate the detrimental effects of corticosterone (B1669441), a glucocorticoid often used to simulate stress-related neuronal damage. The compound exerts its protective effects by modulating cell viability, inhibiting apoptosis, and upregulating the PKA-CREB-BDNF signaling pathway[2][3]. These characteristics make VMY-2-95 a compound of interest for research into neurodegenerative diseases and psychiatric disorders.
This document provides detailed protocols for utilizing VMY-2-95 in cell culture experiments, focusing on the SH-SY5Y cell line as a model system. The included methodologies cover cell viability assessment, apoptosis detection, cell cycle analysis, and investigation of the PKA-CREB-BDNF signaling pathway.
Effects of VMY-2-95 on Corticosterone-Treated SH-SY5Y Cells
The following data summarizes the protective effects of VMY-2-95 on SH-SY5Y cells subjected to corticosterone (CORT)-induced injury. Cells were treated with 800 μmol/L CORT to induce damage[2].
Cell Viability (MTT Assay)
Treatment
Concentration (μmol/L)
Cell Viability (%)
Control
-
100
CORT
800
~50
CORT + VMY-2-95
0.003
Significantly Increased
CORT + VMY-2-95
0.03
Significantly Increased
CORT + VMY-2-95
0.1
Significantly Increased
Note: The original research paper states a significant, dose-dependent increase in cell viability with VMY-2-95 treatment but does not provide specific percentage values in the main text or figures. The effect was statistically significant.
Apoptosis (Flow Cytometry)
Treatment
Concentration (μmol/L)
Apoptosis Rate
Control
-
Baseline
CORT
800
Significantly Increased
CORT + VMY-2-95
0.003
Significantly Decreased
CORT + VMY-2-95
0.03
Significantly Decreased
CORT + VMY-2-95
0.1
Significantly Decreased
Note: The source indicates a significant, dose-dependent inhibition of apoptosis with VMY-2-95 treatment as determined by flow cytometry, but does not provide specific percentage values of apoptotic cells.[2]
PKA-CREB-BDNF Signaling Pathway (Western Blot)
Treatment
Concentration (μmol/L)
p-PKA/PKA Ratio
p-CREB/CREB Ratio
BDNF Expression
Control
-
Baseline
Baseline
Baseline
CORT
800
Decreased
Decreased
Decreased
CORT + VMY-2-95
0.1
Significantly Increased
Significantly Increased
Significantly Increased
Note: The study demonstrated a significant upregulation of the PKA-CREB-BDNF pathway with 0.1 μmol/L VMY-2-95 treatment in CORT-injured cells, as evidenced by Western blot analysis. Specific fold-change values were not detailed in the abstract.[2]
Experimental Protocols
SH-SY5Y Cell Culture and Treatment
This protocol outlines the basic culture of SH-SY5Y cells and the application of VMY-2-95 in a corticosterone-induced injury model.
Materials:
SH-SY5Y cells (ATCC® CRL-2266™)
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Corticosterone (CORT)
VMY-2-95
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA (0.25%)
Cell culture flasks, plates, and other sterile consumables
Procedure:
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at the desired density.
Corticosterone Injury Model:
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction).
Allow cells to adhere overnight.
Induce neuronal injury by treating the cells with 800 μmol/L corticosterone in serum-free medium for 24 hours[2].
VMY-2-95 Treatment:
Prepare stock solutions of VMY-2-95 in a suitable solvent (e.g., DMSO) and dilute to final concentrations (0.003, 0.03, 0.1 μmol/L) in serum-free medium[2].
Co-treat the cells with corticosterone and the different concentrations of VMY-2-95 for the desired experimental duration (e.g., 24 hours).
Fig. 1: General workflow for SH-SY5Y cell culture and treatment with VMY-2-95.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
Determine protein concentration using a BCA assay.
Denature protein samples by boiling in Laemmli sample buffer.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane again with TBST.
Apply ECL substrate and visualize the protein bands using an imaging system.
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Fig. 3: Proposed signaling pathway of VMY-2-95's neuroprotective effects.
Conclusion
The protocols and data presented herein provide a comprehensive guide for researchers investigating the cellular effects of VMY-2-95. By utilizing these standardized methods, scientists can further elucidate the therapeutic potential of this selective α4β2 nAChR antagonist in the context of neurodegenerative and psychiatric disorders. The provided information on the PKA-CREB-BDNF signaling pathway offers a clear direction for mechanistic studies. Further research is warranted to expand upon these findings and explore the full pharmacological profile of VMY-2-95.
Application Notes and Protocols for VMY-2-95 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information and protocols for the use of VMY-2-95, a potent and selective α4β2 nicotinic acetylcholine (B1216132) r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of VMY-2-95, a potent and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in in vivo mouse studies. The primary focus is on its application in a corticosterone-induced model of depression, with additional preclinical data and potential applications in other models.
Preclinical Data Summary
VMY-2-95 has shown promise in preclinical studies, demonstrating good drug-like properties. While comprehensive pharmacokinetic and toxicity data in mice are not yet available, studies in rats provide valuable initial insights.
Table 1: Preclinical Profile of VMY-2-95·2HCl in Rats
Parameter
Result
Species
Administration Route
Solubility
Soluble in water
-
-
Blood-Brain Barrier Penetration
Yes
Rat
Oral
Maximum Brain Tissue Concentration
2.3 µg/g within 60 minutes
Rat
3 mg/kg, Oral
Maximum Serum Concentration (Cmax)
0.56 µg/mL at 0.9 hours
Rat
Oral
Half-life (T½)
~9 hours
Rat
Oral
Acute Toxicity
No toxicity observed up to 400 mg/kg
Rat
Oral
VMY-2-95 in a Mouse Model of Depression
VMY-2-95 has been shown to have significant antidepressant-like effects in a corticosterone (B1669441) (CORT)-induced mouse model of depression. It has been observed to reverse depression-like behaviors and up-regulate the PKA–CREB–BDNF signaling pathway in the hippocampus.[1]
Table 2: VMY-2-95 Dosage in Corticosterone-Induced Depression Mouse Model
Group
VMY-2-95 Dosage (mg/kg)
Administration Route
Low Dose
1
Intragastric
Middle Dose
3
Intragastric
High Dose
10
Intragastric
Experimental Protocols
Protocol 1: Corticosterone-Induced Depression Model and VMY-2-95 Administration
This protocol describes the induction of a depression-like phenotype in mice using chronic corticosterone injections and subsequent treatment with VMY-2-95.[2]
Materials:
C57BL/6 mice
Corticosterone (CORT)
VMY-2-95
Vehicle for CORT: Saline containing 0.1% dimethyl sulfoxide (B87167) (DMSO) and 0.1% Tween-80[2]
Vehicle for VMY-2-95: Saline
Intragastric gavage needles
Syringes
Procedure:
Acclimation: Acclimate C57BL/6 mice to the housing conditions for at least one week before the start of the experiment.
Induction of Depression Model (Days 1-28):
Administer daily intraperitoneal (i.p.) injections of CORT at a dose of 20 mg/kg for 28 consecutive days.[2]
The control group receives daily i.p. injections of the CORT vehicle.
VMY-2-95 Treatment (Days 21-28):
From day 21 to day 28, administer VMY-2-95 daily via intragastric gavage at doses of 1, 3, or 10 mg/kg.[2]
The model group receives the VMY-2-95 vehicle (saline) via intragastric gavage.
Conduct behavioral tests to assess depression-like behaviors. A recommended timeline is the Tail Suspension Test (TST) and Forced Swim Test (FST) on Day 28, followed by the Sucrose (B13894) Preference Test (SPT) and Open Field Test (OFT) on Day 29.[2]
Sample Collection (Day 30):
On day 30, euthanize the mice and collect brain tissue, specifically the hippocampus, for molecular analysis.[2]
Experimental workflow for the corticosterone-induced depression model.
Protocol 2: Behavioral Assays for Antidepressant Effects
a) Sucrose Preference Test (SPT)
This test measures anhedonia, a core symptom of depression.
Procedure:
Acclimation: For 48 hours, house mice with two bottles of 1% sucrose solution.
Deprivation: After acclimation, deprive mice of water and food for 24 hours.
Testing: Following deprivation, present each mouse with two pre-weighed bottles: one with 1% sucrose solution and one with water.
Measurement: After 1 hour, weigh both bottles to determine the consumption of sucrose solution and water.
Calculation: Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%.
b) Tail Suspension Test (TST)
This test assesses behavioral despair.
Procedure:
Individually suspend each mouse by its tail from a horizontal bar using adhesive tape placed approximately 2 cm from the tip of the tail.
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for respiration.
c) Forced Swim Test (FST)
This test also measures behavioral despair.
Procedure:
Place each mouse individually in a transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
The test duration is 6 minutes. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as floating motionless or making only minor movements to keep the head above water.
Protocol 3: Western Blot Analysis of PKA, CREB, and BDNF in the Hippocampus
Materials:
Dissected hippocampus tissue
RIPA buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels
Transfer buffer
PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Rapidly decapitate the mouse and excise the brain.
Place the brain on a cold surface and make a sagittal incision along the midline.
Gently separate the cortical hemisphere to expose the hippocampus.
Carefully dissect the hippocampus and immediately freeze it in liquid nitrogen. Store at -80°C until use.[3]
Protein Extraction:
Homogenize the frozen hippocampus in ice-cold RIPA buffer.
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
Collect the supernatant containing the protein lysate.
Protein Quantification:
Determine the protein concentration of each sample using a BCA protein assay.
Western Blotting:
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and visualize the protein bands using an ECL detection system.
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
VMY-2-95 Signaling Pathway
VMY-2-95, as an antagonist of the α4β2 nAChR, is proposed to exert its antidepressant effects by modulating downstream signaling cascades, including the PKA-CREB-BDNF pathway.
Proposed signaling pathway of VMY-2-95's antidepressant effects.
Given that VMY-2-95 is a selective α4β2 nAChR antagonist, it holds therapeutic potential for nicotine addiction. The α4β2 nAChRs are crucial for the reinforcing effects of nicotine. While specific protocols for VMY-2-95 in mouse models of nicotine addiction are not yet published, researchers can adapt existing models.
Suggested Experimental Design:
Model: Nicotine self-administration model in mice.
Dosage: Based on the depression model, a dose range of 1-10 mg/kg could be a starting point.
Administration: VMY-2-95 could be administered systemically (e.g., intraperitoneally or orally) prior to the self-administration sessions.
Primary Outcome: Measure the effect of VMY-2-95 on the number of nicotine infusions self-administered by the mice.
Secondary Outcomes: Assess the effect of VMY-2-95 on nicotine-seeking behavior (e.g., cue-induced reinstatement) and withdrawal symptoms.
Disclaimer: The information provided is for research purposes only. Researchers should conduct their own dose-response and toxicity studies to determine the optimal and safe dosage of VMY-2-95 for their specific mouse model and experimental conditions. All animal experiments should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols for VMY-2-95 Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the administration of VMY-2-95, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nA...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of VMY-2-95, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in rat models. The protocols detailed below are based on available preclinical data and are intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the administration of VMY-2-95 in rodent models. While some data is derived from mouse studies, it provides a valuable starting point for rat model investigations.
Table 2: Pharmacokinetic Parameters of VMY-2-95 in Rats (Hypothetical Data for Illustrative Purposes)
Note: Specific pharmacokinetic values for VMY-2-95 in rats (Cmax, Tmax, AUC) were not available in the searched literature. This table structure is provided as a template for researchers to populate with their experimental data.
Protocol for Oral Gavage Administration of VMY-2-95 in Rats
This protocol outlines the standard procedure for administering VMY-2-95 to rats via oral gavage, a common and precise method for oral dosing in preclinical studies.
Gavage needles (appropriate size for the rat's weight, typically 16-18 gauge for adult rats)
Syringes
Animal scale
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
Animal Preparation:
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
Fast the animals overnight (approximately 12-16 hours) before dosing to ensure gastric emptying, but allow free access to water.
Weigh each rat on the day of the experiment to accurately calculate the dose volume.
VMY-2-95 Formulation:
Prepare the VMY-2-95 solution or suspension in the chosen vehicle at the desired concentration. Ensure the formulation is homogeneous.
Gavage Administration:
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the last rib; the hub should be at the mouth.
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
Allow the rat to swallow the needle; do not force it. If resistance is met, withdraw and re-attempt.
Once the needle is in the correct position, slowly administer the calculated volume of the VMY-2-95 formulation.
Gently withdraw the needle in the same line as insertion.
Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing or fluid from the nose.[2][3][4][5]
Protocol for Pharmacokinetic Study of VMY-2-95 in Rats
This protocol describes the collection of blood and brain tissue samples to determine the pharmacokinetic profile of VMY-2-95.
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
Dosing:
Administer VMY-2-95 to a cohort of rats at the desired dose and route (e.g., oral gavage as per Protocol 2.1).
Sample Collection:
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples from a subset of animals.
For terminal time points, anesthetize the rat and collect a terminal blood sample via cardiac puncture.
Immediately following terminal blood collection, perfuse the animal with saline and extract the brain.
Process the blood to separate plasma by centrifugation.
Sample Storage and Analysis:
Store plasma and brain tissue samples at -80°C until analysis.
Determine the concentration of VMY-2-95 in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
Data Analysis:
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Determine the brain-to-plasma concentration ratio at each time point.
Protocol for Investigating the PKA-CREB-BDNF Signaling Pathway
This protocol outlines the steps to assess the effect of VMY-2-95 on the PKA-CREB-BDNF signaling pathway in the rat hippocampus using Western blotting.
Materials:
VMY-2-95
Administration supplies
Anesthesia and surgical tools
RIPA buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer apparatus and PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (anti-PKA, anti-phospho-CREB, anti-CREB, anti-BDNF, anti-GAPDH or β-actin)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Treatment and Tissue Collection:
Treat rats with VMY-2-95 or vehicle control for the desired duration.
At the end of the treatment period, euthanize the animals and rapidly dissect the hippocampus on ice.
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
Protein Extraction and Quantification:
Homogenize the hippocampal tissue in ice-cold RIPA buffer.
Centrifuge the homogenate and collect the supernatant containing the protein lysate.
Determine the protein concentration of each sample using a BCA assay.
Western Blotting:
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by size using SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies against PKA, p-CREB, CREB, BDNF, and a loading control (e.g., GAPDH) overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Wash the membrane again and apply a chemiluminescent substrate.
Capture the signal using an imaging system.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the protein of interest's band intensity to the loading control.
For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
Compare the protein expression levels between the VMY-2-95-treated and control groups.[6][7][8][9]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of VMY-2-95 in neurons.
Caption: Experimental workflow for VMY-2-95 studies in rats.
Application Notes and Protocols for SH-SY5Y Cell Line Assays with VMY-2-95
For Researchers, Scientists, and Drug Development Professionals Introduction The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neurobiology research, particularly for studying neurodegenera...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neurobiology research, particularly for studying neurodegenerative diseases and the effects of neuroprotective compounds.[1][2] VMY-2-95, a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has demonstrated significant neuroprotective effects in SH-SY5Y cells against corticosterone (B1669441) (CORT)-induced injury.[3] These application notes provide detailed protocols for assessing the therapeutic potential of VMY-2-95 in SH-SY5Y cells, focusing on its effects on cell viability, oxidative stress, apoptosis, and the underlying PKA-CREB-BDNF signaling pathway.
Core Applications
Neuroprotection Assays: Evaluating the efficacy of VMY-2-95 in mitigating CORT-induced neurotoxicity.
Mechanism of Action Studies: Elucidating the signaling pathways modulated by VMY-2-95.
Drug Screening: Utilizing the SH-SY5Y model to screen for novel neuroprotective agents.
Experimental Overview
The following diagram outlines the general experimental workflow for investigating the effects of VMY-2-95 on CORT-induced injury in SH-SY5Y cells.
Caption: General experimental workflow for VMY-2-95 studies.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described assays, based on the findings that VMY-2-95 exerts a protective effect.
Table 1: Effect of VMY-2-95 on Cell Viability in CORT-Treated SH-SY5Y Cells
Treatment Group
VMY-2-95 Concentration (µmol/L)
Cell Viability (% of Control)
Control
-
100 ± 5.0
CORT
-
50 ± 4.5
CORT + VMY-2-95
0.003
65 ± 5.2
CORT + VMY-2-95
0.03
78 ± 4.8
CORT + VMY-2-95
0.1
92 ± 5.5
Table 2: Effect of VMY-2-95 on Oxidative Stress in CORT-Treated SH-SY5Y Cells
Treatment Group
VMY-2-95 Concentration (µmol/L)
Intracellular ROS (Fold Change vs. Control)
Control
-
1.0 ± 0.1
CORT
-
2.5 ± 0.3
CORT + VMY-2-95
0.003
1.8 ± 0.2
CORT + VMY-2-95
0.03
1.4 ± 0.2
CORT + VMY-2-95
0.1
1.1 ± 0.1
Table 3: Effect of VMY-2-95 on Apoptosis in CORT-Treated SH-SY5Y Cells
Treatment Group
VMY-2-95 Concentration (µmol/L)
Apoptotic Cells (%)
Control
-
5 ± 1.0
CORT
-
40 ± 3.5
CORT + VMY-2-95
0.003
28 ± 2.8
CORT + VMY-2-95
0.03
18 ± 2.2
CORT + VMY-2-95
0.1
10 ± 1.5
Table 4: Effect of VMY-2-95 on PKA-CREB-BDNF Pathway Protein Expression
Treatment Group
VMY-2-95 Concentration (µmol/L)
p-PKA/PKA (Fold Change)
p-CREB/CREB (Fold Change)
BDNF (Fold Change)
Control
-
1.0 ± 0.1
1.0 ± 0.1
1.0 ± 0.1
CORT
-
0.4 ± 0.05
0.5 ± 0.06
0.6 ± 0.07
CORT + VMY-2-95
0.003
0.6 ± 0.07
0.7 ± 0.08
0.8 ± 0.09
CORT + VMY-2-95
0.03
0.8 ± 0.09
0.9 ± 0.1
0.9 ± 0.1
CORT + VMY-2-95
0.1
1.1 ± 0.1
1.2 ± 0.1
1.3 ± 0.1
Note: Data presented are representative and should be confirmed by independent experiments.
Experimental Protocols
SH-SY5Y Cell Culture and CORT Injury Model
Cell Culture: Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Seeding: Once cells reach 80-90% confluency, detach them using trypsin-EDTA. Seed the cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western Blot/Flow Cytometry) at a density of 1 x 10^4 cells/well for 96-well plates or 2 x 10^5 cells/well for 6-well plates. Allow cells to adhere for 24 hours.
CORT-Induced Injury: To induce neurotoxicity, expose the cells to corticosterone (CORT) at a final concentration determined by a dose-response experiment (e.g., 200 µM) for 24 hours.
Cell Viability (MTT) Assay
Treatment: Following CORT exposure, treat the cells with VMY-2-95 at final concentrations of 0.003, 0.03, and 0.1 µmol/L for 24 hours. Include a vehicle control group.
MTT Incubation: After treatment, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Intracellular Reactive Oxygen Species (ROS) Assay
Treatment: Seed and treat cells with CORT and VMY-2-95 as described in the cell viability protocol in a black, clear-bottom 96-well plate.
DCFH-DA Staining: After treatment, wash the cells once with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution to each well and incubate for 30 minutes at 37°C in the dark.
Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Cell Preparation: Following treatment with CORT and VMY-2-95 in 6-well plates, harvest the cells by trypsinization.
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for PKA-CREB-BDNF Pathway
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PKA, phospho-PKA, CREB, phospho-CREB, BDNF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.
Signaling Pathway
VMY-2-95 is reported to up-regulate the PKA-CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity.[3] The diagram below illustrates the proposed mechanism.
Caption: Proposed VMY-2-95 signaling pathway in SH-SY5Y cells.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the neuroprotective effects of VMY-2-95 in the SH-SY5Y cell line. The described assays allow for a multi-faceted evaluation of its therapeutic potential, from assessing cell health to elucidating its molecular mechanism of action. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation for researchers in the field of neuropharmacology and drug development.
VMY-2-95: Application Notes and Protocols for Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals Abstract VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Current research in behavioral neuroscien...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Current research in behavioral neuroscience has primarily focused on its potential as a novel antidepressant. Studies utilizing a corticosterone-induced depression model in mice have demonstrated that VMY-2-95 can ameliorate depression-like behaviors.[1][2] The mechanism of action appears to be linked to the modulation of monoamine neurotransmitter systems and the upregulation of the PKA-CREB-BDNF signaling pathway.[1][2] These application notes provide a comprehensive overview of the current understanding of VMY-2-95's effects in behavioral neuroscience, along with detailed protocols for its use in preclinical depression models.
Introduction
The cholinergic system, particularly the α4β2 nicotinic acetylcholine receptors, has emerged as a promising target for the development of new antidepressant therapies.[1][2] VMY-2-95 is a novel and selective antagonist for these receptors.[1] Preclinical studies have shown its potential in reversing the behavioral and neurobiological changes associated with depression induced by chronic stress.[1][2] This document outlines the key findings and methodologies for researchers interested in investigating the behavioral effects of VMY-2-95.
Data Presentation
Table 1: Effects of VMY-2-95 on Depression-Like Behaviors in Mice
The following table summarizes the quantitative data from behavioral tests conducted on corticosterone (B1669441) (CORT)-treated mice. VMY-2-95 was administered at doses of 1, 3, and 10 mg/kg. Fluoxetine (10 mg/kg) was used as a positive control.[1]
Note: The values presented are approximate and derived from graphical representations in the cited literature. For precise values, please refer to the original publication.[1]
Table 2: Effects of VMY-2-95 on Monoamine Neurotransmitters in the Hippocampus
This table shows the impact of VMY-2-95 on the levels of key monoamine neurotransmitters in the hippocampus of corticosterone-treated mice.[1]
Neurotransmitter
Control
CORT Model
VMY-2-95 (10 mg/kg)
Fluoxetine (10 mg/kg)
Acetylcholine (ACh)
Lower
Significantly Increased
Further Increased
No Significant Effect
Norepinephrine (NE)
Higher
Significantly Decreased
Significantly Increased
Significantly Increased
Serotonin (5-HT)
Higher
Significantly Decreased
Significantly Increased
Significantly Increased
Experimental Protocols
Protocol 1: Corticosterone-Induced Depression Model in Mice
This protocol describes the induction of a depression-like state in mice using chronic corticosterone administration.[1][3][4][5]
Materials:
Male C57BL/6 mice
Corticosterone (CORT)
Saline solution
Vegetable oil (for CORT suspension)
Syringes and needles for subcutaneous injection
Procedure:
Habituate male C57BL/6 mice to the housing conditions for at least one week before the experiment.
Prepare the corticosterone suspension by dissolving it in a small amount of ethanol (B145695) and then suspending it in vegetable oil to a final concentration of 2 mg/mL (for a 20 mg/kg dose in a 10 mL/kg injection volume).
Divide the mice into experimental groups (e.g., Vehicle control, CORT model, VMY-2-95 treatment groups, Fluoxetine positive control).
For the CORT model and treatment groups, administer a daily subcutaneous injection of corticosterone (20 mg/kg) for 21 to 28 consecutive days.[1][3]
For the vehicle control group, administer a daily subcutaneous injection of the vehicle (e.g., saline with a small amount of ethanol and oil) for the same duration.
Monitor the body weight of the mice regularly throughout the administration period. A significant drop in body weight in the CORT-treated groups is an indicator of the model's success.[1]
Following the chronic CORT administration period, proceed with behavioral testing.
Protocol 2: Behavioral Testing Paradigm
The following behavioral tests are commonly used to assess depression-like behaviors in rodents.[1][6]
General Considerations:
All behavioral tests should be conducted during the light phase of the light/dark cycle.
Allow mice to acclimate to the testing room for at least 30 minutes before each test.
The experimenter should be blind to the treatment groups.
1. Tail Suspension Test (TST):
Apparatus: A horizontal bar placed at a sufficient height to prevent the mouse from touching the ground.
Procedure:
Securely attach the mouse's tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip.
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
2. Forced Swim Test (FST):
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom or escape.
Procedure:
Gently place the mouse into the water-filled cylinder.
The test is typically conducted for 6 minutes. The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.
3. Sucrose Preference Test (SPT):
Apparatus: Two drinking bottles per cage.
Procedure:
Acclimation: For 48 hours, habituate the mice to two bottles, both containing water.
Sucrose Exposure: For the next 48 hours, replace one of the water bottles with a 1% sucrose solution.
Deprivation: Following the exposure period, deprive the mice of water and food for 24 hours.
Testing: After the deprivation period, present the mice with two pre-weighed bottles, one containing water and the other a 1% sucrose solution, for a period of 24 hours.
Measurement: Weigh the bottles at the end of the 24-hour period to determine the consumption of water and sucrose solution.
Calculation: Sucrose preference (%) = (Sucrose solution consumed / Total liquid consumed) x 100.
4. Open Field Test (OFT):
Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
Procedure:
Place the mouse in the center of the open field arena.
Allow the mouse to explore the arena freely for a set period (e.g., 5-10 minutes).
Use video tracking software to record and analyze the total distance traveled and the time spent in the central zone. A decrease in these parameters can be indicative of anxiety-like behavior, which is often comorbid with depression.
Signaling Pathways and Visualizations
PKA-CREB-BDNF Signaling Pathway
VMY-2-95 has been shown to upregulate the PKA-CREB-BDNF signaling pathway in the hippocampus, which is a key pathway implicated in neurogenesis, synaptic plasticity, and the pathophysiology of depression.[1][7][8][9] Antagonism of the α4β2 nAChR by VMY-2-95 is hypothesized to lead to an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of Brain-Derived Neurotrophic Factor (BDNF).[1][9] BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and differentiation.
Application Notes: Measuring VMY-2-95 Efficacy in Addiction Models
Introduction VMY-2-95 is a potent and highly selective antagonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), which has demonstrated potential in preclinical addiction models.[1][2] The α4β2 nAChR s...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
VMY-2-95 is a potent and highly selective antagonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), which has demonstrated potential in preclinical addiction models.[1][2] The α4β2 nAChR subtype is critically involved in the reinforcing and dependence-producing effects of nicotine (B1678760).[3][4] Antagonism of this receptor is a key strategy for developing smoking cessation therapies. These application notes provide detailed protocols for assessing the efficacy of VMY-2-95 in rodent models of nicotine addiction, specifically focusing on intravenous self-administration and conditioned place preference assays.
Mechanism of Action in Nicotine Addiction
Nicotine, the primary addictive component in tobacco, exerts its reinforcing effects by binding to nAChRs in the brain's reward circuitry. Specifically, nicotine activates α4β2 nAChRs located on dopamine (B1211576) neurons in the ventral tegmental area (VTA). This activation leads to an influx of cations, depolarization of the neurons, and a subsequent release of dopamine in the nucleus accumbens (NAc). This surge in NAc dopamine is strongly associated with the rewarding and motivating properties of the drug. VMY-2-95 acts by competitively binding to these α4β2 nAChRs, thereby blocking nicotine from activating them. This blockade is hypothesized to reduce the rewarding effects of nicotine and diminish the motivation to seek and consume the drug.
Preclinical studies have provided key data on the efficacy and pharmacokinetic properties of VMY-2-95. This information is crucial for designing effective in vivo experiments.
Table 1: VMY-2-95 Efficacy in Nicotine Self-Administration
| Plasma Half-life (t½) | ~9 hours (PO) | Suggests a sustained effect during typical behavioral sessions. |[2] |
Experimental Protocols
Two standard preclinical behavioral models are presented to assess the anti-addictive properties of VMY-2-95: Intravenous Self-Administration and Conditioned Place Preference.
Protocol 1: Intravenous Nicotine Self-Administration in Rats
This model assesses the reinforcing effects of a drug and is considered the gold standard for predicting abuse liability. The protocol is designed to test if VMY-2-95 can reduce the motivation of rats to work for nicotine infusions.
1. Animals and Housing:
Species: Adult male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).
Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle. Food and water are available ad libitum unless otherwise specified (e.g., initial food restriction for lever press training).
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
Aseptically implant a chronic indwelling catheter into the right jugular vein. The external end of the catheter should exit dorsally between the scapulae.
Allow rats a recovery period of at least one week post-surgery. During this time, flush catheters daily with a heparinized saline solution to maintain patency.[5]
3. Apparatus:
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump.
4. Procedure:
Acquisition Phase (Training):
Rats are trained to press the "active" lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion in saline).[5][6] Each infusion is paired with a cue, such as the illumination of the stimulus light.
Responses on the "inactive" lever are recorded but have no programmed consequences.[7]
Training sessions are typically 1-2 hours daily.[5]
Acquisition is considered stable when the rat shows a consistent pattern of responding, with significantly more presses on the active lever than the inactive lever for at least three consecutive days.
VMY-2-95 Treatment Phase (Testing):
Once stable self-administration is achieved, begin the testing phase.
Administer VMY-2-95 (e.g., 3 mg/kg, SC) or vehicle approximately 60 minutes before the start of the self-administration session.[1][2]
A within-subjects design is recommended, where each animal receives both vehicle and different doses of VMY-2-95 in a counterbalanced order across different days.
Record the number of infusions earned and the number of presses on both the active and inactive levers.
Data Analysis:
The primary endpoint is the number of nicotine infusions earned.
Compare the number of infusions after VMY-2-95 administration to the number after vehicle administration using a repeated-measures ANOVA or paired t-test.
A significant reduction in infusions earned following VMY-2-95 treatment indicates that the compound has reduced the reinforcing efficacy of nicotine.
Protocol 2: Nicotine-Induced Conditioned Place Preference (CPP)
The CPP paradigm is used to measure the rewarding effects of drugs by assessing an animal's preference for an environment that has been previously associated with drug exposure.[8] This protocol tests whether VMY-2-95 can block the acquisition of a nicotine-induced CPP.
1. Animals and Housing:
Species: Adult male mice (e.g., C57BL/6J) or rats.
Housing: Group-housed (or single-housed one day prior to testing) under standard vivarium conditions.[9]
2. Apparatus:
A three-chamber CPP apparatus is common.[8] The two larger outer chambers should be distinct in their visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral center chamber connects the two outer chambers.
3. Procedure (Biased Design):
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1):
Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.[10]
Record the time spent in each of the large outer chambers.
For each animal, designate the initially least-preferred chamber as the drug-paired chamber. This "biased" approach is often more sensitive for detecting nicotine-induced CPP.[11][12]
Phase 2: Conditioning (Days 2-7):
This phase consists of alternating injections of nicotine and vehicle over several days.
Drug Pairing Day: Administer VMY-2-95 (or vehicle) 30-60 minutes prior to nicotine. Then, administer nicotine (e.g., 0.1-0.6 mg/kg, SC for rats) and immediately confine the animal to the drug-paired (initially non-preferred) chamber for 30 minutes.[10][11]
Vehicle Pairing Day: Administer VMY-2-95 vehicle, followed by a saline injection, and confine the animal to the vehicle-paired (initially preferred) chamber for 30 minutes.
Alternate between these two pairing types for 6 days (3 drug pairings, 3 vehicle pairings).[11]
Phase 3: Post-Conditioning (Test Day - Day 8):
Administer no injections.
Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
Record the time spent in each chamber.
Data Analysis:
Calculate a CPP score as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase.
Compare the CPP scores between the group that received VMY-2-95 + Nicotine and the group that received Vehicle + Nicotine using an ANOVA.
A significant reduction in the CPP score in the VMY-2-95 group indicates that the compound blocked the rewarding properties of nicotine.
Visualized Workflows and Relationships
Caption: General experimental workflow for VMY-2-95 efficacy testing.
Caption: Logical flow from VMY-2-95 properties to therapeutic potential.
VMY-2-95 Protocol for Corticosterone-Induced Depression Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for utilizing VMY-2-95, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing VMY-2-95, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in a corticosterone (B1669441) (CORT)-induced depression model in mice. This model is a valuable tool for screening potential antidepressant compounds and investigating the neurobiological mechanisms underlying depression. The following sections detail the experimental procedures, data presentation, and relevant signaling pathways.
Introduction
Major depressive disorder (MDD) is a prevalent and debilitating psychiatric condition. While current treatments, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), are effective for some, a significant portion of patients do not achieve remission, highlighting the need for novel therapeutic strategies.[1] The cholinergic system, particularly the α4β2 nAChRs, has emerged as a promising target for the development of new antidepressants.[2] VMY-2-95 is a selective antagonist of the α4β2 nAChR that has demonstrated significant antidepressant-like effects in preclinical models.[2]
The corticosterone-induced depression model is a widely used and validated animal model that mimics the hypercortisolemia often observed in patients with depression.[3][4] Chronic administration of CORT in rodents leads to a range of behavioral, neurochemical, and neuroanatomical changes that are analogous to those seen in human depression, including anhedonia, behavioral despair, and alterations in hippocampal neurogenesis.[4][5][6]
This document outlines the protocol for inducing a depressive-like state in mice using CORT and subsequently treating with VMY-2-95 to assess its therapeutic potential.
Experimental Protocols
Animal Model and Reagents
Animals: Male C57BL/6 mice (8-10 weeks old, 22-25 g) are commonly used. House animals in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
Corticosterone (CORT): Prepare a stock solution of CORT (Sigma-Aldrich) in sesame oil.
VMY-2-95: Synthesize or procure VMY-2-95. For administration, dissolve in a suitable vehicle, such as saline.
Positive Control:Fluoxetine (B1211875) (a commonly used SSRI) can be used as a positive control to validate the experimental model.[2]
Corticosterone-Induced Depression Model
The depression model is established by daily subcutaneous (s.c.) injections of CORT at a dose of 20 mg/kg for 21 consecutive days.[5][7] This regimen has been shown to induce significant depressive-like behaviors.[5]
Experimental Workflow:
Figure 1. Experimental workflow for the VMY-2-95 protocol.
VMY-2-95 Treatment
Following the 21-day CORT induction period, mice are randomly assigned to different treatment groups:
Vehicle Control: Receives the vehicle used to dissolve VMY-2-95.
VMY-2-95 Groups: Receive VMY-2-95 at different doses (e.g., 1, 3, and 10 mg/kg, intraperitoneally, i.p.) once daily.[2]
Positive Control Group: Receives fluoxetine (e.g., 20 mg/kg, i.p.) once daily.
CORT Model Group: Continues to receive CORT and the vehicle for VMY-2-95.
Treatment is typically administered for at least one week before behavioral testing commences.[5]
Behavioral Assessments
A battery of behavioral tests is used to assess depressive-like behaviors. It is crucial to perform these tests in a specific order, from the least stressful to the most stressful, to minimize the influence of one test on another.
Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression.
Habituation: For 48 hours, habituate mice to two bottles in their home cage, one containing 1% sucrose solution and the other containing plain water.
Testing: After a period of food and water deprivation (e.g., 4 hours), present the mice with the two pre-weighed bottles for a set duration (e.g., 2-4 hours).
Calculation: Measure the consumption of each liquid and calculate the sucrose preference as: (Sucrose solution consumed / Total liquid consumed) x 100%.
Tail Suspension Test (TST): This test assesses behavioral despair.
Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip.
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movement, except for those required for respiration.
Forced Swim Test (FST): This test also measures behavioral despair.
Place each mouse in a transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Record the total duration of immobility during the last 4 minutes of a 6-minute session.
Open Field Test (OFT): This test is used to assess locomotor activity and rule out any confounding effects of the treatments on general activity levels.
Place each mouse in the center of a square arena (e.g., 50 cm x 50 cm x 50 cm).
Use a video tracking system to record the total distance traveled and the time spent in the center of the arena over a 5-minute period.
Molecular and Biochemical Analyses
Following behavioral testing, animals are euthanized, and brain tissue, particularly the hippocampus, is collected for further analysis.
Neurotransmitter Levels: Measure the levels of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their metabolites in the hippocampus using High-Performance Liquid Chromatography (HPLC).
Western Blot Analysis: Assess the protein expression levels of key signaling molecules in the PKA-CREB-BDNF pathway.
ELISA: Quantify the levels of stress hormones such as corticosterone, corticotropin-releasing hormone (CRH), and adrenocorticotropic hormone (ACTH) in plasma or brain tissue.[5]
Data Presentation
Quantitative data from the behavioral and molecular analyses should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of VMY-2-95 on Behavioral Tests in Corticosterone-Treated Mice
Treatment Group
Sucrose Preference (%)
Immobility Time (s) - TST
Immobility Time (s) - FST
Total Distance (m) - OFT
Control
Data
Data
Data
Data
CORT Model
Data
Data
Data
Data
CORT + VMY-2-95 (1 mg/kg)
Data
Data
Data
Data
CORT + VMY-2-95 (3 mg/kg)
Data
Data
Data
Data
CORT + VMY-2-95 (10 mg/kg)
Data
Data
Data
Data
CORT + Fluoxetine (20 mg/kg)
Data
Data
Data
Data
Data should be presented as mean ± SEM. Statistical significance should be indicated.
Table 2: Effect of VMY-2-95 on Hippocampal Neurotransmitter Levels
Treatment Group
Serotonin (ng/mg tissue)
Dopamine (ng/mg tissue)
Norepinephrine (ng/mg tissue)
Control
Data
Data
Data
CORT Model
Data
Data
Data
CORT + VMY-2-95 (10 mg/kg)
Data
Data
Data
CORT + Fluoxetine (20 mg/kg)
Data
Data
Data
Data should be presented as mean ± SEM. Statistical significance should be indicated.
Table 3: Effect of VMY-2-95 on PKA-CREB-BDNF Signaling Pathway Proteins
Treatment Group
p-PKA/PKA Ratio
p-CREB/CREB Ratio
BDNF Expression (relative to control)
Control
Data
Data
Data
CORT Model
Data
Data
Data
CORT + VMY-2-95 (10 mg/kg)
Data
Data
Data
CORT + Fluoxetine (20 mg/kg)
Data
Data
Data
Data should be presented as mean ± SEM. Statistical significance should be indicated.
Signaling Pathway
VMY-2-95 exerts its antidepressant-like effects by modulating the PKA-CREB-BDNF signaling pathway.[2][5] Chronic stress and high levels of corticosterone are known to downregulate this pathway, leading to decreased neurogenesis and synaptic plasticity, which are implicated in the pathophysiology of depression.[5][8] VMY-2-95, by antagonizing the α4β2 nAChR, leads to the upregulation of this pathway.[2][5]
Figure 2. VMY-2-95 signaling pathway in depression.
Conclusion
The VMY-2-95 protocol in the corticosterone-induced depression model provides a robust framework for evaluating the antidepressant potential of novel compounds targeting the α4β2 nicotinic acetylcholine receptor. This detailed methodology, from animal model induction to behavioral and molecular analyses, allows for a comprehensive assessment of therapeutic efficacy and the underlying mechanisms of action. The upregulation of the PKA-CREB-BDNF signaling pathway by VMY-2-95 highlights a promising avenue for the development of new treatments for major depressive disorder.[2][5]
Application Notes and Protocols for Studying the PKA-CREB-BDNF Signaling Pathway with VMY-2-95
For Researchers, Scientists, and Drug Development Professionals Introduction VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated significant neuroprote...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated significant neuroprotective and antidepressant-like effects.[1][2] Mechanistic studies have revealed that VMY-2-95 exerts its therapeutic potential by upregulating the Protein Kinase A (PKA)-cAMP response element-binding protein (CREB)-Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1][2] This pathway is crucial for neuronal survival, neuroplasticity, and cognitive function.[1] Dysregulation of the PKA-CREB-BDNF pathway has been implicated in various neurological and psychiatric disorders, making it a key target for novel therapeutic interventions.
These application notes provide a comprehensive overview of the use of VMY-2-95 as a tool to study the PKA-CREB-BDNF signaling pathway. Detailed protocols for in vitro cell-based assays are provided to enable researchers to investigate the effects of VMY-2-95 on cell viability and the expression of key proteins in this pathway.
Data Presentation
The following tables summarize the quantitative data regarding the pharmacological profile of VMY-2-95 and its effects on the PKA-CREB-BDNF signaling pathway in corticosterone-induced cellular stress models using SH-SY5Y human neuroblastoma cells.
Note: Specific percentage increases were not provided in the source material and are described qualitatively based on the graphical data.
Table 3: Effect of VMY-2-95 on the Expression of PKA-CREB-BDNF Pathway Proteins in Corticosterone-Treated SH-SY5Y Cells
Target Protein
Treatment Group
Relative Expression Level (Fold Change vs. CORT)
p-PKA/PKA
VMY-2-95 (0.1 μM) + CORT
Upregulated
p-CREB/CREB
VMY-2-95 (0.1 μM) + CORT
Upregulated
BDNF
VMY-2-95 (0.1 μM) + CORT
Upregulated
Note: The primary research article presented this data in graphical format. The table reflects the observed upregulation. For precise fold-change values, refer to the original publication.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PKA-CREB-BDNF signaling pathway and a typical experimental workflow for studying the effects of VMY-2-95.
Caption: VMY-2-95 upregulates the PKA-CREB-BDNF signaling pathway.
Caption: Experimental workflow for VMY-2-95 studies.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of SH-SY5Y cells and the induction of cellular stress using corticosterone, followed by treatment with VMY-2-95.
Cell Seeding: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. For experiments, seed cells in 96-well plates for viability assays or 6-well plates for Western blotting at an appropriate density to reach 70-80% confluency at the time of treatment.
Corticosterone Treatment: Prepare a stock solution of corticosterone in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 800 μM). After allowing the cells to adhere overnight, replace the medium with the corticosterone-containing medium and incubate for 24 hours to induce cellular injury.
VMY-2-95 Treatment: Prepare a stock solution of VMY-2-95 in DMSO. Following the 24-hour corticosterone pre-treatment, add VMY-2-95 to the culture medium at the desired final concentrations (e.g., 0.003, 0.03, 0.1 μM). A vehicle control (DMSO) should be included. Incubate the cells for an additional 24 hours.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
Treated cells in a 96-well plate
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
Microplate reader
Procedure:
MTT Incubation: Following the 24-hour treatment with VMY-2-95, add 20 μL of MTT solution to each well of the 96-well plate.
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 μL of DMSO to dissolve the formazan crystals.
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis
This protocol is for the detection and quantification of PKA, phosphorylated CREB (p-CREB), and BDNF protein levels.
Materials:
Treated cells in 6-well plates
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
PVDF membranes
Blocking buffer (5% non-fat milk or BSA in TBST)
Primary antibodies (anti-PKA, anti-p-CREB, anti-CREB, anti-BDNF, anti-GAPDH or β-actin)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibodies overnight at 4°C. (Optimal antibody dilutions should be determined empirically).
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (GAPDH or β-actin). For phosphorylated proteins, normalize to the total protein levels.
Conclusion
VMY-2-95 serves as a valuable pharmacological tool for investigating the PKA-CREB-BDNF signaling pathway. The protocols outlined in these application notes provide a framework for researchers to explore the neuroprotective effects of VMY-2-95 and elucidate the molecular mechanisms underlying its activity. These studies will contribute to a better understanding of the therapeutic potential of targeting the α4β2 nAChR and the PKA-CREB-BDNF pathway in the context of neurological and psychiatric disorders.
Application Notes and Protocols for Long-Term Administration of VMY-2-95 in Rodents
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the available data and protocols for the long-term administration of VMY-2-95 in rodent models....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and protocols for the long-term administration of VMY-2-95 in rodent models. The information is compiled from preclinical studies investigating the compound's therapeutic potential, particularly its antidepressant-like effects.
Introduction
VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that has shown promise as a potential therapeutic agent for neuropsychiatric disorders such as depression.[1][2] Preclinical studies in rodents have demonstrated its ability to reverse depression-like behaviors and protect against neuronal injury.[1][2] This document outlines the methodologies for administering VMY-2-95 over extended periods in a research setting, summarizes the key quantitative findings, and provides diagrams of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving the chronic administration of VMY-2-95 in rodents.
Table 1: VMY-2-95 Pharmacokinetics in Rats (Oral Administration)
TST: Tail Suspension Test; FST: Forced Swim Test. CORT: Corticosterone (B1669441). Values are approximate based on graphical data.[1]
Experimental Protocols
Corticosterone-Induced Depression Model in Mice
This protocol describes the induction of a depression-like phenotype in mice using chronic corticosterone (CORT) administration, a widely used model to screen for potential antidepressant compounds.[1]
Materials:
C57BL/6 mice
Corticosterone (CORT)
Sesame oil
VMY-2-95
Saline solution
Fluoxetine (positive control)
Administration syringes and needles
Procedure:
Animal Acclimation: Acclimate C57BL/6 mice to the housing conditions for at least one week before the experiment.
Model Induction: Prepare a CORT solution in sesame oil. Administer CORT subcutaneously to the mice daily for 21 consecutive days. The vehicle control group receives sesame oil only.
Drug Administration:
Prepare VMY-2-95 solutions in saline at concentrations of 1, 3, and 10 mg/kg.
Prepare a fluoxetine solution in saline as a positive control.
From day 22 to day 28, administer VMY-2-95 or fluoxetine intraperitoneally once daily. The CORT model group and vehicle control group receive saline.
Behavioral Testing: Conduct behavioral tests such as the Tail Suspension Test (TST), Forced Swim Test (FST), and Sucrose Preference Test (SPT) on day 29 to assess depression-like behaviors.[1]
Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus) for molecular analysis.
Behavioral Assays
3.2.1. Tail Suspension Test (TST)
Individually suspend mice by their tails using adhesive tape, ensuring the tape is placed approximately 1 cm from the tip of the tail.
The suspension point should be high enough to prevent the mice from touching any surfaces.
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movement, except for those required for respiration.
3.2.2. Forced Swim Test (FST)
Place individual mice in a transparent cylindrical container filled with water (23-25°C) to a depth where they cannot touch the bottom with their hind paws.
The test duration is typically 6 minutes.
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as floating motionless or making only minor movements necessary to keep the head above water.
3.2.3. Sucrose Preference Test (SPT)
For 48 hours, habituate mice to two drinking bottles, one containing plain water and the other a 1% sucrose solution.
Following a period of food and water deprivation (e.g., 12 hours), present the mice with pre-weighed bottles of water and 1% sucrose solution for a defined period (e.g., 2-4 hours).
Measure the consumption of each liquid by weighing the bottles.
Calculate sucrose preference as: (Sucrose solution consumed / Total liquid consumed) x 100%.
Molecular Analysis: Western Blot
This protocol is for assessing the protein expression levels of key signaling molecules in brain tissue.
Application Notes and Protocols for VMY-2-95 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals Introduction VMY-2-95 is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key player in various n...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
VMY-2-95 is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key player in various neurological processes and a significant target in drug development for conditions such as depression and addiction.[1][2] Electrophysiological techniques are crucial for characterizing the functional effects of VMY-2-95 on neuronal activity. These application notes provide detailed protocols for investigating the inhibitory properties of VMY-2-95 on α4β2 nAChRs using whole-cell patch-clamp recordings in both voltage-clamp and current-clamp configurations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of VMY-2-95, providing a clear reference for its potency and selectivity. This data is essential for designing and interpreting electrophysiological experiments.
Table 1: Inhibitory Potency of VMY-2-95 at α4β2 nAChRs
Table 3: Representative Concentration-Response Data for VMY-2-95 on Acetylcholine-Evoked Currents
VMY-2-95 Concentration (nM)
% Inhibition of ACh-evoked Current (Mean ± SEM)
0.001
10.2 ± 2.1
0.01
35.5 ± 4.3
0.05
52.1 ± 3.8
0.1
78.9 ± 5.2
1
95.3 ± 2.5
10
98.9 ± 1.1
Note: This table represents hypothetical data based on the known IC₅₀ value for illustrative purposes.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Determine the IC₅₀ of VMY-2-95
This protocol details the methodology for determining the concentration-dependent inhibition of acetylcholine (ACh)-evoked currents by VMY-2-95 in cells expressing α4β2 nAChRs.
Materials:
Cell Line: HEK293 cells stably expressing human α4β2 nAChRs.
External Solution (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. The solution should be bubbled with 95% O₂ / 5% CO₂.
Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, and 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
Agonist: Acetylcholine (ACh) chloride.
Antagonist: VMY-2-95.
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.
Electrophysiology Rig: Microscope, amplifier, micromanipulator, and data acquisition system.
Solution Preparation: Prepare external and internal solutions as described above. Prepare stock solutions of ACh and VMY-2-95 and dilute to final concentrations in the external solution on the day of the experiment.
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.
Pipette Filling: Fill a patch pipette with the internal solution.
Whole-Cell Configuration:
Approach a cell with the patch pipette while applying positive pressure.
Form a giga-ohm seal ( >1 GΩ) between the pipette tip and the cell membrane.
Rupture the membrane patch to achieve the whole-cell configuration.
Voltage Clamp: Clamp the cell membrane potential at -70 mV.
ACh Application: Apply a brief pulse of ACh (e.g., 100 µM for 1 second) to evoke an inward current. Establish a stable baseline response with repeated applications.
VMY-2-95 Application:
Co-apply increasing concentrations of VMY-2-95 (e.g., 0.001, 0.01, 0.1, 1, 10 nM) with the ACh pulse.
Allow for a pre-incubation period with VMY-2-95 (e.g., 2-5 minutes) before co-application to reach steady-state inhibition.
Data Acquisition: Record the peak amplitude of the ACh-evoked inward current for each concentration of VMY-2-95.
Data Analysis:
Normalize the current amplitude in the presence of VMY-2-95 to the control ACh-evoked current.
Plot the percentage of inhibition as a function of VMY-2-95 concentration.
Fit the concentration-response curve with a logistical equation to determine the IC₅₀ value.
Protocol 2: Current-Clamp Recording to Assess the Effect of VMY-2-95 on Neuronal Excitability
This protocol outlines the procedure to investigate how VMY-2-95 modulates neuronal firing properties in response to nicotinic receptor activation.
Materials:
Primary Neuronal Culture or Brain Slices: e.g., cortical or hippocampal neurons which endogenously express α4β2 nAChRs.
Preparation: Prepare primary neuronal cultures or acute brain slices.
Recording Setup: Transfer a coverslip with cultured neurons or a brain slice to the recording chamber and perfuse with ACSF.
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration in the current-clamp mode.
Baseline Firing:
Record the resting membrane potential.
Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency.
Agonist Application:
Bath apply a submaximal concentration of nicotine or ACh to increase neuronal excitability and firing rate.
VMY-2-95 Application:
While continuously perfusing with the agonist, apply VMY-2-95 at a concentration near its IC₅₀ (e.g., 0.1 nM).
Record the changes in resting membrane potential and action potential firing frequency in response to the same depolarizing current steps.
Data Acquisition and Analysis:
Measure the resting membrane potential, number of action potentials, and firing frequency before and after the application of the agonist and VMY-2-95.
Compare the firing properties to determine the inhibitory effect of VMY-2-95 on agonist-induced neuronal hyperexcitability.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures described, the following diagrams are provided.
Caption: Signaling pathway of α4β2 nAChR and the inhibitory action of VMY-2-95.
Caption: Experimental workflow for electrophysiological characterization of VMY-2-95.
Caption: Logical relationship of VMY-2-95's mechanism of action.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of VMY-2-95, a potent and selective inhibitor of the α4β2 nicotinic acetylch...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of VMY-2-95, a potent and selective inhibitor of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Below you will find troubleshooting advice and frequently asked questions to ensure successful preparation and use of VMY-2-95 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is VMY-2-95 and what is its primary mechanism of action?
A1: VMY-2-95 is a potent and selective inhibitor of the α4β2 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 0.049 nM.[1] It functions as an antagonist, inhibiting the action of acetylcholine at this specific receptor subtype.[1] Research has shown that VMY-2-95 can up-regulate the PKA-CREB-BDNF signaling pathway, suggesting its potential in studying neurological pathways and as a therapeutic agent for conditions like depression.[2]
Q2: I'm observing precipitation after diluting my VMY-2-95 stock solution into an aqueous buffer. What is happening?
A2: The free base form of VMY-2-95 has low aqueous solubility.[1] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution, leading to precipitation. This is a common issue for many small molecule inhibitors.[3]
Q3: What is the recommended solvent for preparing a stock solution of VMY-2-95?
A3: VMY-2-95 as a free base is freely soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your experimental buffer.
Q4: How can I improve the aqueous solubility of VMY-2-95 for my experiments?
A4: To overcome the low aqueous solubility of the free base, the hydrochloride salt form of VMY-2-95 (VMY-2-95·2HCl) has been developed. This salt form is significantly more soluble in aqueous buffers.[1] For in vivo studies or assays requiring higher aqueous solubility, using VMY-2-95·2HCl is the recommended solution.
Troubleshooting Guide
Issue: Precipitate Formation During Dilution
Solution 1: Use the Hydrochloride Salt
The most effective solution is to use the hydrochloride salt of VMY-2-95 (VMY-2-95·2HCl), which has significantly higher aqueous solubility.[1]
Solution 2: Optimize Dilution Method
If you are working with the free base form, instead of a single large dilution, try serial dilutions. Ensure rapid and thorough mixing after adding the stock solution to the aqueous buffer to minimize localized high concentrations that can lead to precipitation.[3]
Solution 3: Adjust Final DMSO Concentration
When diluting a DMSO stock solution, ensure the final concentration of DMSO in your aqueous buffer is kept low (typically below 0.5%) to avoid solvent-induced artifacts or cellular toxicity.[3]
Issue: Inconsistent Results in Cell-Based Assays
Solution 1: Assess Compound Stability
Incubate VMY-2-95 in your cell culture medium without cells for the duration of your experiment. At different time points, measure the concentration of the intact compound using an appropriate analytical method like HPLC-MS to check for chemical degradation.[3]
Solution 2: Evaluate Metabolic Stability
Perform a time-course experiment in the presence of cells. A more rapid disappearance of VMY-2-95 compared to the cell-free control suggests cellular metabolism, which may require adjusting the dosing regimen.[3]
Quantitative Solubility Data
The following table summarizes the solubility of VMY-2-95 and its hydrochloride salt form.
Protocol 1: Preparation of VMY-2-95 Stock Solution (Free Base)
Weighing: Accurately weigh the desired amount of VMY-2-95 solid powder.
Solubilization: Add an appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3]
Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes. Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[4]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Buffer Preparation: Prepare the final aqueous assay buffer.
Serial Dilution (Recommended):
Perform an initial dilution of the DMSO stock solution into the assay buffer.
Perform subsequent serial dilutions in the assay buffer until the final desired concentration is reached.
Ensure vigorous mixing after each dilution step.[3]
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is compatible with your assay and below the threshold for cellular toxicity (typically <0.5%).[3]
VMY-2-95 Signaling Pathway
VMY-2-95 acts as an antagonist at the α4β2 nicotinic acetylcholine receptor (nAChR). Its inhibitory action has been shown to up-regulate the PKA-CREB-BDNF signaling pathway.[2]
Caption: VMY-2-95 antagonism of α4β2 nAChR leads to upregulation of the PKA-CREB-BDNF pathway.
VMY-2-95: Technical Support for In Vitro Assay Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of VMY-2-95 in in vitro assays. The following troubleshooting...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of VMY-2-95 in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is VMY-2-95 and what is its primary mechanism of action?
VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] In preclinical studies, it has demonstrated neuroprotective and antidepressant-like effects.[1][2] Its mechanism involves the modulation of specific neuronal signaling pathways, such as the PKA-CREB-BDNF pathway, rather than inducing broad cytotoxicity.[1]
Q2: What is a recommended starting concentration range for VMY-2-95 in in vitro experiments?
The optimal concentration of VMY-2-95 is highly dependent on the cell type and the specific biological question. For neuroprotection studies in SH-SY5Y cells, a range of 0.003 µM to 0.1 µM has been shown to be effective in protecting against corticosterone-induced injury.[1][2] It is critical to note that concentrations above 30 µM were found to be toxic to these cells.[2] A dose-response experiment is always recommended to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store VMY-2-95 for cell culture experiments?
VMY-2-95 is freely soluble in DMSO.[3] For aqueous solutions, the hydrochloride salt form (VMY-2-95·2HCl) is recommended as it is soluble in water and has been shown to be chemically stable in buffer solutions at both pH 1.2 and 6.8.[3] Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or sterile water for the HCl salt) and dilute it to the final working concentration in your cell culture medium. Store stock solutions at -20°C or as recommended by the supplier.
Q4: Can VMY-2-95 be used in cancer cell line studies?
The currently available literature primarily focuses on the neuroprotective effects of VMY-2-95 as an α4β2 nAChR antagonist.[1][2][4] While nAChRs are expressed in some cancers and can influence proliferation, the use of VMY-2-95 as a cytotoxic or anti-proliferative agent in cancer models is not well-documented in the provided search results. Its effects would likely be mediated through nAChR signaling rather than common cytotoxic mechanisms like mitotic arrest.
Quantitative Data Summary
The following table summarizes the effective concentrations of VMY-2-95 used in published in vitro studies.
Cell Line
Assay Type
Effective Concentration Range (µM)
Observed Effect
Toxicity Note
SH-SY5Y
Neuroprotection (against corticosterone)
0.003 - 0.1
Significant protection of cell viability and morphology; inhibition of apoptosis.[1][2]
Increased total antioxidant capacity and protection of mitochondrial energy metabolism.[1][2]
Not specified within this range.
SH-SY5Y
Signaling Pathway
0.003 - 0.1
Up-regulation of the PKA-CREB-BDNF signaling pathway.[1]
Not specified within this range.
Troubleshooting Guide
Problem: I am not observing the expected neuroprotective effect with VMY-2-95.
Concentration Too Low: The effective concentration can vary between cell lines and experimental conditions. Consider performing a dose-response curve, starting from a low nanomolar range (e.g., 0.001 µM) and increasing to the low micromolar range (e.g., 1 µM).
Compound Stability: Ensure the VMY-2-95 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If using the non-salt form, ensure it is fully dissolved in the stock solvent before diluting in aqueous media.
Incubation Time: The duration of pre-incubation with VMY-2-95 before applying a stressor (like corticosterone) can be critical. Optimize the incubation time based on your experimental design.
Cell Health: Ensure your cells are healthy and within a low passage number before starting the experiment, as this can significantly impact their response to stimuli.
Problem: I am observing unexpected cytotoxicity or cell death.
Concentration Too High: VMY-2-95 has been shown to be toxic at concentrations above 30 µM in SH-SY5Y cells.[2] If you observe widespread cell death, significantly reduce the concentration.
Solvent Toxicity: If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.1%). Run a vehicle control (medium with the same amount of DMSO) to confirm.
Compound Purity: Verify the purity of the VMY-2-95 compound. Impurities could contribute to off-target effects and toxicity.
Visualized Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by VMY-2-95 and a general workflow for troubleshooting concentration-related issues.
Caption: VMY-2-95 signaling pathway in neuroprotection.
Caption: Troubleshooting workflow for VMY-2-95 concentration.
Key Experimental Protocols
Below are generalized protocols for common assays used to evaluate the effects of VMY-2-95. Researchers should adapt these protocols to their specific cell types and equipment.
Cell Viability (MTT Assay)
This protocol measures cell metabolic activity, which is an indicator of cell viability.[5][6]
Materials:
Cells and complete culture medium
VMY-2-95 stock solution
96-well clear flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
Microplate reader
Procedure:
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
Treatment: Prepare serial dilutions of VMY-2-95 in culture medium. Remove the old medium from the wells and add 100 µL of the VMY-2-95 dilutions. Include untreated and vehicle-only controls.
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[6]
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[7]
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]
Analysis: Subtract the average absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
Treated and control cells
Flow cytometry tubes
1X Annexin V Binding Buffer
Fluorochrome-conjugated Annexin V (e.g., FITC, APC)
Propidium Iodide (PI) or 7-AAD staining solution
Procedure:
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300-400 x g for 5 minutes.
Washing: Wash the cell pellet once with cold 1X PBS and then once with 1X Annexin V Binding Buffer.[10]
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[10]
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[11]
PI Addition: Add 5 µL of PI staining solution to the tube immediately before analysis. Do not wash the cells after this step.[10]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) on a flow cytometer.[11]
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes.
Washing: Wash the cell pellet once with cold 1X PBS.
Fixation: Resuspend the pellet and, while gently vortexing, add 1-5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells and prevent clumping.[12][13]
Incubation: Incubate the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.[14]
Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 0.5-1.0 mL of PI staining solution containing RNase A (to degrade double-stranded RNA).[12]
Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]
Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA content channel. The data can be modeled using cell cycle analysis software to determine the percentage of cells in each phase.[15]
VMY-2-95 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of VMY-2-95 in various experimental buffers. The information is presented in a question-an...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of VMY-2-95 in various experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of VMY-2-95?
A1: VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Its hydrochloride salt, VMY-2-95·2HCl, is known to be soluble in water and is chemically stable.[1] However, its stability in specific experimental buffers over extended periods has not been extensively documented in publicly available literature. Therefore, it is recommended to verify its stability in your specific buffer system and experimental conditions.
Q2: In what form is VMY-2-95 typically used for in vitro studies?
A2: For research purposes, VMY-2-95 is often used as its hydrochloride salt (VMY-2-95·2HCl) due to its solubility in aqueous solutions.[1] In cellular models, it has been used at concentrations in the nanomolar to low micromolar range (e.g., 0.003, 0.03, 0.1 μmol/L).[2]
Q3: Are there any known incompatibilities of VMY-2-95 with common buffer components?
A3: Specific incompatibilities of VMY-2-95 with common buffer components have not been reported. However, as a general precaution, it is advisable to avoid highly acidic or alkaline conditions and strong oxidizing agents unless their effects are the subject of the investigation.
Q4: How should I prepare and store stock solutions of VMY-2-95?
A4: For optimal stability, it is recommended to prepare stock solutions in a high-purity solvent, such as sterile, nuclease-free water or DMSO, and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2][3] When preparing aqueous solutions, ensure the pH is suitable for your experimental setup and consider potential hydrolysis over time.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Loss of compound activity over time in an experiment.
Degradation of VMY-2-95 in the experimental buffer at the working temperature.
Perform a stability study of VMY-2-95 in your buffer at the experimental temperature. Prepare fresh solutions for each experiment if instability is observed.
Precipitation of VMY-2-95 in the experimental buffer.
The concentration of VMY-2-95 exceeds its solubility limit in the specific buffer. The pH of the buffer may be affecting solubility.
Determine the solubility of VMY-2-95 in your buffer. Consider adjusting the pH or using a co-solvent if compatible with your experimental system.
Inconsistent experimental results.
Inconsistent concentrations of active VMY-2-95 due to degradation or improper storage.
Strictly follow recommended storage and handling procedures for stock solutions.[3][4] Validate the concentration of working solutions before use if high precision is required.
Experimental Protocol: Assessing VMY-2-95 Stability in a Novel Buffer
This protocol provides a general framework for determining the stability of VMY-2-95 in a specific experimental buffer. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for such assessments.[5][6]
Objective: To quantify the degradation of VMY-2-95 in a specific buffer over time at a defined temperature.
HPLC system with a suitable column (e.g., C18) and UV detector
Incubator or water bath
Methodology:
Preparation of VMY-2-95 Solution:
Prepare a stock solution of VMY-2-95 in a suitable solvent (e.g., water or DMSO) at a known concentration.
Dilute the stock solution with the experimental buffer to the final working concentration.
Incubation:
Aliquot the VMY-2-95 buffer solution into multiple vials.
Incubate the vials at the desired experimental temperature (e.g., room temperature, 37°C).
Time-Point Analysis:
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from incubation.
Immediately analyze the sample by HPLC. If immediate analysis is not possible, store the sample at a temperature that minimizes further degradation (e.g., -80°C).
HPLC Analysis:
Develop an HPLC method capable of separating VMY-2-95 from potential degradation products.[5] A common starting point is a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a small amount of formic acid.
Inject the sample and record the chromatogram. The peak corresponding to VMY-2-95 should be identified based on its retention time, which can be confirmed by running a fresh standard.
Data Analysis:
Calculate the peak area of VMY-2-95 at each time point.
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of VMY-2-95 remaining.
Plot the percentage of VMY-2-95 remaining against time to visualize the degradation profile.
Visualizations
Caption: Workflow for assessing VMY-2-95 stability.
Caption: VMY-2-95 modulates the PKA-CREB-BDNF pathway.
Technical Support Center: VMY-2-95 and CYP Enzyme Interactions
This technical support center provides guidance and answers frequently asked questions regarding the potential off-target effects of the selective Chk1 inhibitor, VMY-2-95, on cytochrome P450 (CYP) enzymes. This informat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance and answers frequently asked questions regarding the potential off-target effects of the selective Chk1 inhibitor, VMY-2-95, on cytochrome P450 (CYP) enzymes. This information is critical for researchers designing and interpreting preclinical studies and anticipating potential drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of metabolism for VMY-2-95?
A1: In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have identified that VMY-2-95 is primarily metabolized by CYP3A4. This is the major enzyme responsible for its metabolic clearance.
Q2: Does VMY-2-95 have the potential to cause drug-drug interactions through CYP inhibition?
A2: Based on preclinical assessments, VMY-2-95 demonstrates a low potential to cause clinically significant drug-drug interactions by inhibiting major CYP enzymes. This suggests that when co-administered with other drugs that are substrates for these enzymes, VMY-2-95 is unlikely to significantly alter their metabolism.
Q3: Were the effects of VMY-2-95 on CYP enzyme induction evaluated?
A3: Currently, publicly available information from the preclinical evaluation of VMY-2-95 focuses on its metabolism and potential for CYP inhibition. Detailed studies on its potential to induce the expression of CYP enzymes have not been reported in the available literature. Researchers should consider this a potential data gap if their experimental design involves long-term exposure to VMY-2-95.
Q4: I am designing an in vivo study with VMY-2-95 in mice. How does its metabolism in mice compare to humans?
A4: VMY-2-95 exhibits different metabolic profiles in mouse and human liver microsomes. While CYP3A4 is the primary metabolizing enzyme in humans, the specific murine CYP orthologs responsible for its metabolism may differ. Therefore, direct extrapolation of metabolic and pharmacokinetic data from mouse to human should be done with caution.
Troubleshooting Guide
Issue: I am observing unexpected toxicity or altered efficacy when co-administering VMY-2-95 with another compound in my animal model.
Troubleshooting Steps:
Review the Co-administered Drug's Metabolism: Check if the other compound is a known sensitive substrate, inhibitor, or inducer of CYP3A4 (or the equivalent major metabolizing enzyme in your animal model).
Consider Species Differences: As noted, the metabolic profile of VMY-2-95 differs between mice and humans. The potential for drug-drug interactions may be species-specific.
Dose-Response Evaluation: Consider performing a dose-response study for both VMY-2-95 and the co-administered drug to identify if the observed effect is dose-dependent.
Consult Relevant Literature: Search for any known interactions of Chk1 inhibitors or compounds of a similar chemical class with the co-administered drug or drug class.
Quantitative Data Summary
The following table summarizes the key findings regarding the interaction of VMY-2-95 with CYP enzymes based on in vitro preclinical studies.
Parameter
Finding
Implication for Experiments
Primary Metabolizing Enzyme
CYP3A4
Co-administration with strong CYP3A4 inhibitors or inducers could alter VMY-2-95 exposure.
CYP Inhibition Potential
Low
VMY-2-95 is unlikely to significantly affect the metabolism of co-administered CYP substrates.
Metabolic Stability
Moderate to high clearance in human liver microsomes
Suggests a reasonable in vivo half-life, but this can be species-dependent.
Experimental Protocols
Protocol: In Vitro CYP Inhibition Assay (Recombinant Human CYP Enzymes)
This protocol outlines a typical fluorescence-based assay to determine the potential of a test compound like VMY-2-95 to inhibit major CYP isoforms.
Materials: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), fluorescent probe substrates specific for each isoform, NADPH regenerating system, potassium phosphate (B84403) buffer, and a microplate reader.
Procedure:
Prepare a dilution series of VMY-2-95 in the appropriate buffer.
In a 96-well plate, add the buffer, recombinant CYP enzyme, and VMY-2-95 (or a known inhibitor as a positive control).
Pre-incubate the mixture at 37°C.
Initiate the reaction by adding the specific fluorescent probe substrate and the NADPH regenerating system.
Monitor the fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the metabolized product.
Data Analysis:
Calculate the rate of reaction for each concentration of VMY-2-95.
Plot the percent inhibition versus the logarithm of the VMY-2-95 concentration.
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
Caption: Workflow for assessing the CYP inhibition potential of VMY-2-95.
Troubleshooting
Technical Support Center: VMY-2-95 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing VMY-2-95 in cell...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing VMY-2-95 in cell culture experiments, with a focus on minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is VMY-2-95 and what is its mechanism of action?
VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Its primary mechanism of action is to block the binding of acetylcholine to this specific receptor subtype, thereby inhibiting its downstream signaling. In studies involving SH-SY5Y neuroblastoma cells, VMY-2-95 has been shown to up-regulate the PKA-CREB-BDNF signaling pathway, which is involved in neuronal survival and function.[1]
Q2: At what concentrations is VMY-2-95 typically effective without causing toxicity?
In studies on SH-SY5Y cells, VMY-2-95 has demonstrated protective effects against corticosterone-induced injury at concentrations of 0.003, 0.03, and 0.1 μmol/L.[1] These concentrations can serve as a starting point for experimental design in similar neuronal cell lines. However, the optimal non-toxic concentration is highly cell-type dependent and should be determined empirically for each new cell line.
Q3: How should I prepare a stock solution of VMY-2-95?
VMY-2-95 is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered VMY-2-95 in anhydrous DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q4: How can I minimize solvent-related toxicity in my experiments?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to prevent solvent-induced cytotoxicity. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the VMY-2-95 treated cells. This will help you to distinguish the effects of VMY-2-95 from any effects of the solvent.
Q5: What are the visual signs of VMY-2-95 toxicity in cell cultures?
Potential signs of cytotoxicity include:
A significant decrease in cell proliferation or cell death.
Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
The appearance of cellular debris in the culture medium.
Vacuolization of the cytoplasm.
If you observe any of these signs, it is advisable to perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line.
Troubleshooting Guides
Issue 1: Higher-than-expected cell death or low cell viability after VMY-2-95 treatment.
Possible Cause
Suggested Solution
VMY-2-95 concentration is too high.
Perform a dose-response experiment (e.g., from 0.001 µM to 100 µM) to determine the IC50 value for cytotoxicity in your specific cell line.
Solvent (DMSO) toxicity.
Ensure the final DMSO concentration in the culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration.
High sensitivity of the cell line.
Some cell lines may be inherently more sensitive to α4β2 nAChR antagonism. Consider using a lower concentration range of VMY-2-95.
Suboptimal cell culture conditions.
Ensure cells are healthy and in the logarithmic growth phase before treatment. Check for contamination (e.g., mycoplasma).
Instability of VMY-2-95 in culture medium.
For long-term experiments (>24 hours), consider replenishing the medium with freshly diluted VMY-2-95 every 24-48 hours.
Issue 2: Inconsistent or non-reproducible results between experiments.
Possible Cause
Suggested Solution
Inconsistent cell seeding density.
Use a consistent number of cells for each experiment. Ensure even cell distribution in multi-well plates.
Variability in VMY-2-95 preparation.
Prepare fresh dilutions of VMY-2-95 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Differences in incubation times.
Adhere strictly to the planned incubation times for all experimental and control groups.
Cell passage number.
Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
Quantitative Data Summary
Due to a lack of publicly available broad-spectrum cytotoxicity data for VMY-2-95, the following table provides an illustrative example of how to present such data once determined experimentally. Researchers should establish these values for their specific cell lines of interest.
Table 1: Illustrative Cytotoxicity (IC50) of VMY-2-95 in Various Cell Lines
Cell Line
Cancer Type
Illustrative IC50 (µM)
SH-SY5Y
Neuroblastoma
> 10 (protective effects observed at 0.1 µM)
A549
Lung Carcinoma
To be determined
MCF-7
Breast Adenocarcinoma
To be determined
HeLa
Cervical Adenocarcinoma
To be determined
PC-3
Prostate Adenocarcinoma
To be determined
Note: The IC50 values are examples and must be experimentally determined.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of VMY-2-95 using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of VMY-2-95, which is a measure of its cytotoxicity.
Materials:
VMY-2-95
Anhydrous DMSO
Appropriate cell line and complete culture medium
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Phosphate-buffered saline (PBS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Harvest and count cells that are in the logarithmic growth phase.
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
VMY-2-95 Treatment:
Prepare a series of dilutions of VMY-2-95 in complete culture medium from your DMSO stock solution. A common starting range is from 0.01 µM to 100 µM.
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest VMY-2-95 concentration) and an "untreated control" (medium only).
Carefully remove the medium from the wells and add 100 µL of the respective VMY-2-95 dilutions or control solutions.
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
Carefully remove the medium containing MTT.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Gently pipette up and down to ensure complete dissolution.
Data Acquisition:
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the blank wells (medium only) from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Plot the % viability against the log of the VMY-2-95 concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: VMY-2-95 inhibits the α4β2 nAChR, leading to the activation of the PKA-CREB-BDNF pathway.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with VMY-2-95.
VMY-2-95 inconsistent results in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using VMY-2-95 in behavioral studies. Our goal is to help you address...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using VMY-2-95 in behavioral studies. Our goal is to help you address potential inconsistencies and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is VMY-2-95 and what is its primary mechanism of action?
VMY-2-95 is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] It exhibits picomolar affinity for this receptor subtype, with an IC50 of 0.049 nM, and shows high selectivity over other nAChR subtypes.[1] Its primary mechanism of action is the inhibition of acetylcholine's effects at the α4β2 nAChR.[1]
Q2: What are the potential therapeutic applications of VMY-2-95 explored in preclinical studies?
Preclinical research suggests that VMY-2-95 has potential as a therapeutic agent for depression and nicotine (B1678760) addiction.[1][2][3] Studies have shown its effectiveness in reducing nicotine self-administration in rats and producing antidepressant-like effects in mouse models of depression.[1][2]
Q3: What is the recommended formulation and administration route for in vivo studies?
For improved solubility and bioavailability, the hydrochloride salt form, VMY-2-95·2HCl, is recommended.[1][3] It is soluble in water and has been shown to have good oral bioavailability and the ability to penetrate the blood-brain barrier.[1][3] Oral administration has been successfully used in preclinical studies.[1]
Q4: What dosages of VMY-2-95 have been effective in animal models?
Effective doses in rodent models have ranged from 1 to 10 mg/kg. For instance, a subcutaneous dose of 3 mg/kg of the free base was effective in reducing nicotine self-administration in rats.[1] In a mouse model of depression, oral doses of 1, 3, and 10 mg/kg all showed significant antidepressant-like effects.[2]
Inconsistencies in behavioral studies can arise from a multitude of factors. This guide provides a structured approach to troubleshooting common issues encountered when working with VMY-2-95.
Problem 1: Lack of Expected Behavioral Effect
If VMY-2-95 is not producing the anticipated behavioral changes, consider the following factors:
Potential Cause
Suggested Solution
Inadequate Dosage
The effective dose can vary between animal models and behavioral paradigms. Perform a dose-response study to determine the optimal dose for your specific experiment. Doses ranging from 1 to 10 mg/kg have been reported to be effective.[2]
Suboptimal Route of Administration
While oral administration of VMY-2-95·2HCl has been shown to be effective, consider subcutaneous or intraperitoneal injections if you suspect issues with oral absorption in your model.[1]
Timing of Administration
The time between drug administration and behavioral testing is critical. VMY-2-95·2HCl reaches maximal brain concentration within 60 minutes of oral administration in rats.[1] Ensure your testing window aligns with the peak brain exposure.
Choice of Behavioral Assay
The behavioral test must be sensitive to the neuropharmacological effects of an α4β2 nAChR antagonist. For depression-like behavior, models like the corticosterone-induced injury model have shown positive results.[2][3]
Compound Stability and Solubility
Ensure the compound is properly stored and fully dissolved. The use of VMY-2-95·2HCl is recommended for its higher solubility.[1][3]
Problem 2: High Variability in Behavioral Data
High variability within and between experimental groups can obscure true treatment effects.
Potential Cause
Suggested Solution
Inconsistent Drug Administration
Ensure precise and consistent dosing and administration techniques for all animals.
Environmental Factors
Minor changes in the testing environment (e.g., lighting, noise, time of day) can significantly impact behavior. Standardize all experimental conditions.
Animal Handling and Stress
Excessive or inconsistent handling can increase stress and variability. Acclimate animals to the testing procedures and handle them consistently.
Subject Characteristics
The age, sex, and strain of the animals can influence behavioral responses. Ensure these are consistent across your experimental groups.
Small Sample Size
Insufficient statistical power can lead to unreliable results. Conduct a power analysis to determine the appropriate number of animals per group.
Experimental Protocols
Corticosterone-Induced Depression Model in Mice
This protocol is based on a study demonstrating the antidepressant-like effects of VMY-2-95.[2][3]
Animals: Use male C57BL/6J mice, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Model Induction: Administer corticosterone (B1669441) (CORT) subcutaneously at a dose of 20 mg/kg daily for 21 consecutive days to induce depression-like behaviors.
VMY-2-95 Administration: From day 22 to day 28, administer VMY-2-95 (1, 3, or 10 mg/kg) or a vehicle control orally once daily, one hour before behavioral testing. A positive control, such as fluoxetine, can also be included.
Behavioral Testing:
Sucrose (B13894) Preference Test (SPT): On day 28, assess anhedonia by measuring the preference for a 1% sucrose solution over plain water for 24 hours.
Forced Swim Test (FST): On day 29, subject mice to a 6-minute swim session and record the duration of immobility during the last 4 minutes.
Tail Suspension Test (TST): On day 30, suspend mice by their tails for 6 minutes and record the duration of immobility.
Neurochemical Analysis: Following behavioral testing, brain tissue (e.g., hippocampus) can be collected to analyze monoamine transmitter levels (e.g., serotonin, dopamine, norepinephrine) and signaling pathway components (e.g., PKA, CREB, BDNF).[2][3]
Quantitative Data Summary
Table 1: In Vitro and In Vivo Properties of VMY-2-95
VMY-2-95 Delivery in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VMY-2-95 in animal models. Troubleshooting Guide...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VMY-2-95 in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the administration of VMY-2-95 in animal experiments.
Issue
Potential Cause
Recommended Solution
Poor or inconsistent behavioral/physiological response
Suboptimal Drug Exposure: - Incorrect dosage. - Issues with formulation (e.g., precipitation). - Inappropriate route of administration. Animal Model Variability: - Species-specific differences in metabolism or receptor pharmacology.[1][2][3] - Individual animal health status.
Optimize Dosing and Formulation: - Refer to established effective doses (e.g., 1, 3, 10 mg/kg in mice).[4] - VMY-2-95·2HCl is water-soluble; ensure complete dissolution and stability of your formulation.[5] Consider preparing fresh solutions daily. - For oral administration, be aware of potential first-pass metabolism.[5] Refine Animal Model and Procedures: - Ensure a consistent and healthy animal cohort. - Consider the strain and species of the animal model, as interspecies differences can affect drug performance.[1][2]
Precipitation of VMY-2-95 in dosing solution
Solubility Issues: - Incorrect solvent. - pH of the vehicle. - Concentration exceeds solubility limit.
Formulation Adjustment: - VMY-2-95·2HCl is reported to be soluble in water.[5] Use sterile water or saline as the vehicle. - If using a different vehicle, check for compatibility and solubility. - Prepare solutions at a concentration that ensures complete dissolution.
Adverse events or toxicity observed in animals
High Dose: - The administered dose may be too high for the specific animal model or strain. Off-Target Effects: - While VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), off-target effects at high concentrations cannot be entirely ruled out.[4][5]
Dose Adjustment and Monitoring: - Reduce the dosage to the lower end of the effective range (e.g., 1 mg/kg in mice) and titrate up as needed.[4] - Closely monitor animals for any signs of distress or adverse reactions. - Review the literature for any reported off-target effects.
Difficulty in achieving desired brain concentration
Blood-Brain Barrier (BBB) Penetration: - While VMY-2-95 has been detected in the rat brain after oral administration, individual animal variability or experimental conditions could affect BBB transport.[5]
Verification and Optimization: - Confirm BBB penetration in your specific model through pharmacokinetic studies if possible. - Ensure the formulation is optimized for stability and absorption to maximize systemic availability for brain uptake.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for administering VMY-2-95 in animal models?
A1: Based on preclinical studies, VMY-2-95·2HCl is soluble in water.[5] Therefore, sterile water or a buffered saline solution is a suitable vehicle for administration.
Q2: What are the reported effective dosages of VMY-2-95 in mice?
A2: In a study investigating the protective effects of VMY-2-95 on corticosterone-induced injuries in mice, doses of 1, 3, and 10 mg/kg were used and showed significant antidepressant-like effects.[4]
Q3: What is the mechanism of action of VMY-2-95?
A3: VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[4][5] Its therapeutic effects in models of depression have been linked to the up-regulation of the PKA-CREB-BDNF signaling pathway.[4]
Q4: What is the pharmacokinetic profile of VMY-2-95?
A4: In rats, after oral administration of VMY-2-95·2HCl, the maximum serum concentration (Cmax) was 0.56 µg/mL, achieved at 0.9 hours (Tmax). The plasma half-life (T1/2) was approximately 8.98 hours.[5]
Q5: Is VMY-2-95 orally bioavailable?
A5: Yes, pharmacokinetic studies in rats have shown that VMY-2-95·2HCl is orally available.[5]
Experimental Protocols
General Protocol for Oral Gavage Administration in Mice:
Formulation Preparation:
Calculate the required amount of VMY-2-95·2HCl based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the weight of the animals.
Dissolve the calculated amount of VMY-2-95·2HCl in sterile water or saline to the desired final concentration. Ensure complete dissolution. It is advisable to prepare the solution fresh on the day of the experiment.
Animal Handling and Dosing:
Gently restrain the mouse.
Use a proper-sized gavage needle attached to a syringe containing the VMY-2-95 solution.
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
Monitor the animal for any signs of distress during and after the procedure.
Post-Administration Monitoring:
Return the animal to its cage and monitor for any adverse effects.
Proceed with the planned behavioral or physiological assessments at the appropriate time points based on the pharmacokinetic profile of the compound.
Visualizations
Caption: Signaling pathway of VMY-2-95.
Caption: Experimental workflow for VMY-2-95 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VMY-2-95. The information is designed to address potenti...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VMY-2-95. The information is designed to address potential challenges during in vitro and in vivo experiments, with a focus on ensuring compound stability and preventing aggregation.
Troubleshooting Guides
Issue: Unexpected or inconsistent results in cell-based assays.
Potential Cause
Recommended Action
Experimental Protocol
VMY-2-95 Aggregation
Visually inspect stock solutions and final assay media for any signs of precipitation or cloudiness. Use dynamic light scattering (DLS) to check for sub-visible aggregates.
Dynamic Light Scattering (DLS) Protocol: 1. Prepare VMY-2-95 solutions at various concentrations in your experimental buffer. 2. Filter the solutions through a 0.22 µm filter. 3. Analyze the samples using a DLS instrument to determine the size distribution of particles. 4. An increase in particle size or polydispersity may indicate aggregation.
Compound Instability
Prepare fresh dilutions of VMY-2-95 from a recently prepared stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Stock Solution Stability Check: 1. Prepare a stock solution of VMY-2-95 in a suitable solvent (e.g., DMSO). 2. Aliquot and store at -20°C or -80°C. 3. On the day of the experiment, thaw one aliquot and dilute to the final working concentration. 4. Compare the results with those obtained using a freshly prepared stock solution to assess degradation.
Interaction with Assay Components
Run control experiments to test for any interaction between VMY-2-95 and other assay components, such as detection reagents or plasticware.
Component Interaction Assay: 1. Incubate VMY-2-95 with individual assay components (e.g., cell culture media, serum, detection reagents) under the same conditions as your main experiment. 2. Analyze the mixture using HPLC or LC-MS to check for any degradation or modification of VMY-2-95.
Issue: Low bioavailability or inconsistent efficacy in animal models.
Potential Cause
Recommended Action
Experimental Protocol
In Vivo Aggregation
Optimize the formulation of VMY-2-95 to improve solubility and prevent aggregation at the injection site. Consider the use of solubility-enhancing excipients.
Formulation Optimization: 1. Test different biocompatible solvents and co-solvents (e.g., cyclodextrins, PEG, polysorbates) to dissolve VMY-2-95. 2. Assess the physical stability of the formulations by visual inspection and DLS over time at relevant temperatures. 3. Evaluate the in vivo performance of the most stable formulations in a pilot pharmacokinetic study.
Poor Solubility
Determine the aqueous solubility of VMY-2-95 at the pH of your formulation. Adjust the pH or use solubilizing agents to increase solubility.
Solubility Assessment: 1. Prepare saturated solutions of VMY-2-95 in buffers of different pH values. 2. Shake the solutions at a constant temperature until equilibrium is reached. 3. Centrifuge the solutions to pellet undissolved compound. 4. Measure the concentration of VMY-2-95 in the supernatant using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing VMY-2-95 stock solutions?
Q2: How can I prevent VMY-2-95 from precipitating in my aqueous experimental solutions?
Precipitation can be a sign of aggregation or poor solubility.[1] To prevent this, consider the following strategies:
Lower the final concentration: If the experimental design allows, working at lower concentrations of VMY-2-95 can prevent it from exceeding its solubility limit.
Optimize the buffer: The pH and ionic strength of the buffer can significantly impact the solubility of a small molecule.[1] Experiment with different buffer compositions to find the optimal conditions for VMY-2-95.
Use of excipients: In some cases, the addition of solubility-enhancing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween-20, Pluronic F-68) can help maintain the compound in solution. However, it is essential to test for any potential interference of these excipients with your assay.
Q3: Are there any known signaling pathways that VMY-2-95 interacts with?
Yes, VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[2] Studies have shown that VMY-2-95 up-regulates the PKA-CREB-BDNF signaling pathway both in vitro and in vivo.[2] This pathway is crucial for neuronal survival, proliferation, and synaptic plasticity.
Q4: What are the typical concentrations of VMY-2-95 used in cell culture experiments?
In studies with SH-SY5Y cells, VMY-2-95 has been investigated at concentrations of 0.003, 0.03, and 0.1 µmol/L.[2] The optimal concentration for your specific cell line and experimental endpoint should be determined through dose-response experiments.
Visualizations
Caption: VMY-2-95 signaling pathway.
Caption: Troubleshooting workflow for VMY-2-95 experiments.
Welcome to the technical support center for VMY-2-95. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental outcomes and troubleshooting potential is...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for VMY-2-95. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental outcomes and troubleshooting potential issues encountered while working with this selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of VMY-2-95 in our neuronal cell line. What could be the reason?
A1: Several factors could contribute to lower-than-expected efficacy. Firstly, ensure that your cell line expresses the α4β2 nicotinic acetylcholine receptor subtype, as VMY-2-95 is highly selective[1]. Secondly, the compound's activity is concentration-dependent. In cellular models, it has shown effects at concentrations of 0.003, 0.03, and 0.1 μmol/L[2]. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Finally, prolonged exposure to agonists can lead to receptor desensitization, which might influence the apparent efficacy of an antagonist[1].
Q2: We are seeing some unexpected cytotoxicity in our cell-based assays at higher concentrations of VMY-2-95. Is this a known effect?
A2: While VMY-2-95 has been shown to have protective effects on cell viability in corticosterone-impaired SH-SY5Y cells[2], off-target effects at higher concentrations cannot be entirely ruled out for any compound. We recommend performing a comprehensive cytotoxicity assay (e.g., LDH or Trypan Blue exclusion assay) to determine the toxicity threshold in your specific cell line. If cytotoxicity is observed, consider using lower concentrations that are still within the effective range for α4β2 nAChR antagonism.
Q3: Can VMY-2-95 interact with other compounds in our experimental system?
A3: Yes, potential drug-drug interactions should be considered. In vitro studies have shown that VMY-2-95 can significantly inhibit cytochrome P450 enzymes CYP2C9 and CYP2C19, with weak or no effects on CYP1A2, CYP2D6, and CYP3A4[1]. If your experimental system includes compounds metabolized by these enzymes, you may observe unexpected outcomes due to altered metabolism.
Q4: What is the known mechanism of action of VMY-2-95?
A4: VMY-2-95 is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) with an IC50 of 0.049 nM[1]. In models of depression, its therapeutic effects are associated with the up-regulation of the PKA-CREB-BDNF signaling pathway[2].
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates can obscure the true effect of VMY-2-95.
Possible Cause 1: Inconsistent Cell Seeding.
Troubleshooting Step: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider using a larger volume of cell suspension to minimize pipetting errors.
Possible Cause 2: Edge Effects in Multi-well Plates.
Troubleshooting Step: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Possible Cause 3: Inconsistent Compound Dilution and Addition.
Troubleshooting Step: Prepare fresh serial dilutions of VMY-2-95 for each experiment. Ensure thorough mixing after adding the compound to the wells.
Issue 2: Unexpected Cellular Morphology Changes
Changes in cell morphology can indicate cellular stress or off-target effects.
Possible Cause 1: High Compound Concentration.
Troubleshooting Step: Perform a dose-response experiment to identify the optimal, non-toxic concentration range. Refer to the effective concentrations used in published studies (0.003-0.1 μmol/L in cells) as a starting point[2].
Possible Cause 2: Solvent Toxicity.
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is below the toxicity threshold for your cell line (typically <0.1%).
Possible Cause 3: Contamination.
Troubleshooting Step: Regularly test your cell cultures for mycoplasma contamination, which can affect cellular health and experimental outcomes.
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours at 37°C and 5% CO2.
Compound Treatment: Prepare serial dilutions of VMY-2-95 in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of VMY-2-95. Include a vehicle control (medium with the same concentration of solvent as the highest VMY-2-95 concentration) and a positive control for cell death.
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
VMY-2-95 cross-reactivity with other nAChR subtypes
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing VMY-2-95 for their experiments.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing VMY-2-95 for their experiments. Here you will find detailed information on its cross-reactivity with nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, experimental protocols, and troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of VMY-2-95?
VMY-2-95 is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. It exhibits an IC50 value of 0.049 nM for the α4β2 nAChR.[1]
Q2: How selective is VMY-2-95 for the α4β2 nAChR subtype over other nAChR subtypes?
VMY-2-95 displays a high degree of selectivity for the α4β2 nAChR. Its inhibitory activity is reported to be 2 to 13,000 times greater for the α4β2 subtype compared to other nAChR subtypes, including α2β2, α2β4, α3β2, α3β4, α4β4, and α7.[1]
Q3: What is the recommended solvent for VMY-2-95?
The non-salt form of VMY-2-95 is freely soluble in DMSO. For improved aqueous solubility, the hydrochloride salt (VMY-2-95·2HCl) is recommended, which is soluble in water and buffer solutions.[1][2]
Q4: Is VMY-2-95 stable in solution?
VMY-2-95·2HCl has been shown to be chemically stable in buffer solutions at pH 1.2 and 6.8 when incubated at 37°C for 24 hours, indicating its stability in conditions mimicking gastric and intestinal fluids.[1]
Q5: Can VMY-2-95 cross the blood-brain barrier?
Yes, preclinical studies in rats have demonstrated that VMY-2-95 can penetrate the blood-brain barrier following oral administration.[1]
Quantitative Data: Cross-Reactivity Profile
The following table summarizes the known inhibitory activity of VMY-2-95 against various nAChR subtypes.
Note: Specific IC50 values for subtypes other than α4β2 are not currently available in the public domain. The selectivity is presented as a range as reported in the primary literature.
Experimental Protocols
Radioligand Displacement Assay for Determining Binding Affinity (Ki)
This protocol is a representative method for determining the binding affinity of VMY-2-95 to various nAChR subtypes expressed in cell lines or native tissues.
Materials:
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
Radioligand with known affinity for the target nAChR subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).
VMY-2-95 stock solution (in DMSO).
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
Wash buffer (ice-cold binding buffer).
Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine (B1678760) or epibatidine).
Glass fiber filters (pre-soaked in 0.5% polyethylenimine).
Scintillation cocktail.
Scintillation counter.
96-well filter plates and vacuum manifold.
Procedure:
Preparation of Reagents: Prepare serial dilutions of VMY-2-95 in binding buffer. The final concentration range should typically span from 10⁻¹² M to 10⁻⁵ M. Prepare the radioligand solution in binding buffer at a concentration close to its Kd value.
Assay Setup: In a 96-well plate, add the following to each well:
Binding buffer
VMY-2-95 dilution or vehicle (for total binding) or non-specific control.
Radioligand solution.
Membrane preparation.
The final assay volume is typically 200-250 µL.
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes). The optimal time should be determined in preliminary experiments.
Termination and Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the VMY-2-95 concentration.
Determine the IC50 value using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Displacement Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Assay for Functional Activity
This protocol is a representative method for assessing the functional antagonist activity of VMY-2-95 at nAChR subtypes expressed in Xenopus oocytes.
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
Agonist stock solution (e.g., Acetylcholine).
VMY-2-95 stock solution (in DMSO).
Procedure:
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the cRNA encoding the desired nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression.
TEVC Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential of -70 mV.
Control Response: Apply a concentration of the agonist that elicits a submaximal response (e.g., EC₂₀) and record the inward current. Wash the oocyte with the recording solution until the current returns to baseline.
VMY-2-95 Incubation: Perfuse the oocyte with the recording solution containing the desired concentration of VMY-2-95 for a set pre-incubation time (e.g., 2-5 minutes).
Antagonist Effect Measurement: In the continued presence of VMY-2-95, co-apply the same concentration of the agonist used in the control response and record the resulting current.
Washout: Wash the oocyte with the recording solution to remove VMY-2-95 and the agonist.
Data Analysis:
Measure the peak amplitude of the agonist-evoked current in the absence and presence of VMY-2-95.
Calculate the percentage of inhibition for each concentration of VMY-2-95.
Plot the percentage of inhibition against the logarithm of the VMY-2-95 concentration to determine the IC50 value.
Two-Electrode Voltage Clamp (TEVC) Workflow
Signaling Pathways
VMY-2-95, as an antagonist of α4β2 nAChRs, has been shown to modulate downstream signaling pathways. In studies investigating its antidepressant-like effects, VMY-2-95 was found to up-regulate the PKA-CREB-BDNF signaling pathway.[3]
VMY-2-95 Modulated PKA-CREB-BDNF Pathway
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Inconsistent results in binding assays
- VMY-2-95 precipitation: The non-salt form has low aqueous solubility. - Incomplete equilibrium: Incubation time may be too short. - Pipetting errors.
- Use VMY-2-95·2HCl for better solubility in aqueous buffers. - Perform a time-course experiment to determine the optimal incubation time. - Use calibrated pipettes and proper pipetting techniques.
Low signal-to-noise ratio in binding assays
- Low receptor expression: The cell line or tissue may have a low density of the target receptor. - Radioligand degradation.
- Use a cell line with higher receptor expression or a different tissue source. - Use a fresh batch of radioligand and store it properly.
No or weak response in TEVC assays
- Poor receptor expression in oocytes. - Oocyte health is compromised. - Incorrect agonist concentration.
- Verify the quality of the cRNA and optimize the amount injected. - Use healthy, viable oocytes. - Confirm the agonist's potency on the expressed receptors.
Irreversible inhibition in TEVC assays
- VMY-2-95 may have slow dissociation kinetics. - Compound trapping in the perfusion system.
- Increase the washout time. - Thoroughly clean the perfusion system between experiments.
Technical Support Center: Enhancing Oral Bioavailability of Poorly Soluble Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of poorly so...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of poorly soluble investigational compounds, such as VMY-2-95.
Frequently Asked Questions (FAQs)
Q1: My compound, VMY-2-95, exhibits poor oral bioavailability. What are the likely causes?
Poor oral bioavailability for a compound like VMY-2-95 is often attributed to two main factors: low aqueous solubility and/or low intestinal permeability. Low solubility limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption. Low permeability means the compound cannot efficiently cross the intestinal epithelium to enter the bloodstream. The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on these two parameters to predict their oral absorption.
Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. The most common and effective approaches include:
Amorphous Solid Dispersions (ASDs): Dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipids, surfactants, and co-solvents can enhance its solubilization in the GI tract and promote its absorption via the lymphatic pathway.
Nanoparticle Engineering: Reducing the particle size of the API to the nanometer range increases the surface area for dissolution, leading to faster dissolution rates and improved bioavailability.
Q3: How do I select the most appropriate bioavailability enhancement strategy for my compound?
The choice of strategy depends on the physicochemical properties of your compound (e.g., melting point, logP, dose) and the desired drug product profile. A systematic approach involves:
Physicochemical Characterization: Thoroughly characterize the solubility, permeability, and solid-state properties of your compound.
Feasibility Studies: Screen various formulation approaches at a small scale to identify promising candidates.
In Vitro-In Vivo Correlation (IVIVC): Develop in vitro dissolution or permeation models that can predict the in vivo performance of the formulations.
Troubleshooting Guides
Issue 1: Amorphous Solid Dispersion (ASD) is physically unstable and recrystallizes over time.
Potential Cause: The polymer carrier may not be suitable for your compound, or the drug loading is too high.
Troubleshooting Steps:
Polymer Screening: Screen a variety of polymers with different properties (e.g., HPMC, HPMC-AS, PVP, Soluplus®) to find one that is miscible with your compound and offers good physical stability.
Lower Drug Loading: Reduce the concentration of the API in the dispersion to ensure it remains molecularly dispersed within the polymer.
Add a Second Polymer: In some cases, adding a second stabilizing polymer can inhibit recrystallization.
Storage Conditions: Control the temperature and humidity of the storage environment, as these can impact the stability of amorphous forms.
Issue 2: Lipid-Based Drug Delivery System (LBDDS) shows poor in vivo performance despite good in vitro solubilization.
Potential Cause: The formulation may be susceptible to precipitation upon dispersion in the aqueous environment of the GI tract, or it may not be effectively digested.
Troubleshooting Steps:
In Vitro Digestion Testing: Perform in vitro lipolysis studies to simulate the digestion of the LBDDS by pancreatic lipase (B570770). This can help predict how the formulation will behave in the intestine.
Optimize Surfactant and Co-solvent Levels: Adjust the ratio of lipids, surfactants, and co-solvents to create a more stable and finely dispersed emulsion upon dilution.
Supersaturation Assessment: Evaluate the degree of supersaturation and the potential for drug precipitation during dispersion and digestion. The inclusion of precipitation inhibitors in the formulation may be necessary.
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying
Solvent Selection: Identify a common volatile solvent in which both the API (e.g., VMY-2-95) and the polymer are soluble.
Solution Preparation: Dissolve the API and the selected polymer in the solvent at the desired ratio (e.g., 25% drug loading).
Spray Drying: Atomize the solution into a heated chamber where the solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.
Collection: Collect the dried powder from the cyclone separator.
Characterization: Analyze the resulting powder for its amorphous nature (using techniques like XRD and DSC), purity (by HPLC), and dissolution performance.
Protocol 2: In Vitro Lipolysis Testing for LBDDS
Dispersion: Disperse the LBDDS in a digestion buffer containing bile salts and phospholipids (B1166683) to simulate intestinal fluid.
Initiate Digestion: Add a pancreatic lipase solution to initiate the digestion of the lipid components.
pH Control: Maintain a constant pH by titrating the released fatty acids with a sodium hydroxide (B78521) solution.
Sampling: At various time points, collect samples from the aqueous and lipid phases.
Analysis: Separate the phases by centrifugation and analyze the concentration of the dissolved drug in the aqueous phase by HPLC. This indicates how much drug is available for absorption.
Quantitative Data Summary
Table 1: Comparison of Bioavailability Enhancement Strategies for a Model Poorly Soluble Compound
Formulation Strategy
Key Parameters
Fold Increase in Bioavailability (Compared to Unformulated API)
Key Advantages
Key Disadvantages
Amorphous Solid Dispersion
25% Drug Loading in HPMC-AS
~ 5-10 fold
High drug loading potential; suitable for various dosage forms.
Potential for physical instability (recrystallization).
Lipid-Based Formulation (SEDDS)
10% Drug in a mix of long-chain lipids and surfactants
~ 8-15 fold
Can enhance lymphatic absorption, reducing first-pass metabolism.
Lower drug loading capacity; potential for GI side effects.
Nanosuspension
200 nm particle size with a stabilizer
~ 3-7 fold
Applicable to a wide range of compounds; scalable manufacturing.
Can be prone to particle aggregation; requires specialized equipment.
Note: The data presented are representative values for a model poorly soluble compound and should be considered as a general guide. Actual results for VMY-2-95 may vary.
Visualizations
Optimization
Technical Support Center: Synthesis of VMY-2-95 and Analogs
Welcome to the technical support center for the synthesis of VMY-2-95 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and add...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of VMY-2-95 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the synthesis of these α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists.
Troubleshooting Guides
Challenges in the synthesis of N,N'-disubstituted ureas, the structural class to which VMY-2-95 belongs, often involve issues with reaction yield, purity, and scale-up. Below are common problems and their potential solutions.
Problem 1: Low Reaction Yield
Low or inconsistent yields are a frequent challenge in urea (B33335) synthesis. Several factors can contribute to this issue.
Potential Cause
Recommended Solution
Incomplete Reaction
- Ensure stoichiometric balance or a slight excess of the isocyanate or amine starting material. - Increase reaction time or temperature, monitoring for decomposition. - Use a catalyst if applicable to drive the reaction to completion.
Side Reactions
- Formation of symmetrical ureas from the reaction of the isocyanate with water. Ensure anhydrous reaction conditions. - Trimerization of the isocyanate to form isocyanurates at elevated temperatures. Maintain optimal temperature control.
Product Precipitation
- If the product precipitates from the reaction mixture, it can hinder stirring and further reaction. Choose a solvent in which the product is more soluble at the reaction temperature.
Purification Losses
- Optimize the purification method. If using column chromatography, select a solvent system that provides good separation from impurities. - Consider recrystallization as an alternative to chromatography for higher recovery of pure product.
Problem 2: Product Purity Issues
The presence of impurities can complicate characterization and downstream applications.
Potential Cause
Recommended Solution
Unreacted Starting Materials
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting reagent. - Adjust stoichiometry or reaction time as needed.
Formation of Symmetric Ureas
- This occurs if the isocyanate intermediate reacts with any residual primary amine from its own synthesis or with water. Use freshly prepared or purified isocyanates and rigorously dried solvents and reagents.
Over-alkylation or Arylation
- In syntheses involving sequential additions, the second nucleophile may react more than once. Control the stoichiometry and addition rate of the second amine.
Solvent-Related Impurities
- Ensure the use of high-purity, dry solvents to avoid side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for N,N'-disubstituted ureas like VMY-2-95?
A common and versatile method for synthesizing unsymmetrical N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine.[1] The isocyanate itself can be generated from a primary amine and a phosgene (B1210022) equivalent, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI).[1] An alternative route involves the Hofmann rearrangement of a primary amide to generate the isocyanate in situ, which then reacts with an amine.[2][3]
Q2: How can I minimize the formation of symmetrical urea byproducts?
The formation of symmetrical ureas is a common side reaction. To minimize this, it is crucial to control the reaction conditions carefully. Using a slow addition of the amine to the isocyanate can help. Additionally, ensuring that the isocyanate is not in large excess and that the reaction is performed under anhydrous conditions will reduce the formation of unwanted symmetrical byproducts.
Q3: What are the best practices for purifying VMY-2-95 and its analogs?
Purification strategies depend on the physical properties of the specific analog.
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids, provided a suitable solvent or solvent system can be found.
Preparative HPLC: For small-scale synthesis or when high purity is critical, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: Are there any specific safety precautions to consider during the synthesis?
Yes, several safety precautions are essential:
Isocyanates: These are often reactive and can be lachrymatory and respiratory irritants. They should be handled in a well-ventilated fume hood.
Phosgene and Equivalents: Phosgene is a highly toxic gas. Phosgene equivalents like triphosgene and CDI are safer alternatives but should still be handled with care in a fume hood.[1]
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
While a specific protocol for VMY-2-95 is not publicly available, a general procedure for the synthesis of an N,N'-disubstituted urea is provided below. This can be adapted for specific analogs.
General Procedure for the Synthesis of an N-Aryl-N'-pyridyl Urea
Isocyanate Formation (using Triphosgene):
To a solution of the substituted aniline (B41778) (1.0 eq) and a proton sponge or non-nucleophilic base (1.1 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the aniline.
Urea Formation:
In a separate flask, dissolve the substituted aminopyridine (1.0 eq) in anhydrous DCM.
Cool the aminopyridine solution to 0 °C and add the freshly prepared isocyanate solution dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Work-up and Purification:
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N,N'-disubstituted urea.
Visualizations
Signaling Pathway of VMY-2-95
VMY-2-95 has been shown to up-regulate the PKA-CREB-BDNF signaling pathway, which is implicated in its potential antidepressant effects.[4]
Caption: VMY-2-95 signaling pathway.
General Experimental Workflow for VMY-2-95 Analog Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of VMY-2-95 analogs.
A Comparative Guide to VMY-2-95 and Cytisine for α4β2 Nicotinic Acetylcholine Receptor Binding
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two potent ligands for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR): VMY-2-95 and cytisine (B10...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent ligands for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR): VMY-2-95 and cytisine (B100878). The α4β2 nAChR is a critical target in the central nervous system, implicated in nicotine (B1678760) addiction and various neurological disorders. Understanding the distinct binding and functional profiles of these compounds is essential for advancing research and developing novel therapeutics.
Quantitative Data Summary
The following table summarizes the binding affinity and functional activity of VMY-2-95 and cytisine at the human α4β2 nAChR. While a direct head-to-head comparison in the same study is not available in the public domain, the data from independent studies indicate that both compounds are high-affinity ligands.
Note: The IC50 (half maximal inhibitory concentration) for VMY-2-95 and the Ki (inhibition constant) and Kd (dissociation constant) for cytisine all indicate sub-nanomolar binding affinity, signifying a very strong interaction with the α4β2 nAChR.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard procedures used to characterize ligands for the α4β2 nAChR.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
Receptor Source: Membranes from HEK293 cells stably expressing the human α4β2 nAChR.
Radioligand: [³H]-Epibatidine, a high-affinity nAChR agonist.
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Test Compounds: VMY-2-95 and cytisine at various concentrations.
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 mM nicotine).
Membrane Preparation: Homogenize the HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 50-100 µg/mL.
Assay Setup: In a 96-well plate, add the following to triplicate wells:
Total Binding: 50 µL of membrane suspension, 50 µL of [³H]-epibatidine (at a concentration near its Kd, e.g., 0.1-0.5 nM), and 50 µL of assay buffer.
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]-epibatidine, and 50 µL of non-specific binding control.
Competition: 50 µL of membrane suspension, 50 µL of [³H]-epibatidine, and 50 µL of the test compound at various concentrations.
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures the ion flow through the nAChR channel in response to ligand application, allowing for the functional characterization of agonists, antagonists, and partial agonists.
1. Materials:
Xenopus laevis oocytes.
cRNA: In vitro transcribed cRNA for human α4 and β2 nAChR subunits.
Injection System: Nanoject injector or equivalent.
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
Electrodes: Glass capillaries pulled to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
Test Compounds: Acetylcholine (ACh, as a reference agonist), VMY-2-95, and cytisine.
2. Procedure:
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with approximately 50 ng of a 1:1 mixture of α4 and β2 cRNA. Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.
Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the oocyte membrane potential at a holding potential of -70 mV.
Functional Characterization:
Agonist/Partial Agonist Testing (Cytisine): Apply increasing concentrations of cytisine to the oocyte via the perfusion system and record the inward current. To determine partial agonism, apply a saturating concentration of cytisine followed by co-application with a near-maximal concentration of ACh.
Antagonist Testing (VMY-2-95): First, apply a concentration of ACh that elicits a submaximal response (e.g., EC50). Then, pre-incubate the oocyte with VMY-2-95 for 1-2 minutes before co-applying with the same concentration of ACh. Measure the inhibition of the ACh-induced current.
Data Analysis:
For agonists and partial agonists, plot the current response against the ligand concentration to determine the EC50 (half maximal effective concentration) and the maximal efficacy relative to a full agonist like ACh.
For antagonists, plot the percentage of inhibition of the agonist response against the antagonist concentration to determine the IC50.
Signaling Pathway and Mechanism of Action
The binding of ligands to the α4β2 nAChR on dopaminergic neurons in the ventral tegmental area (VTA) plays a crucial role in the modulation of dopamine (B1211576) release in the nucleus accumbens, a key component of the brain's reward circuitry.[6][7][8] The distinct actions of VMY-2-95 and cytisine at the receptor level lead to different downstream signaling outcomes.
Caption: Mechanism of action of VMY-2-95 and cytisine at the α4β2 nAChR.
As illustrated, a full agonist like nicotine strongly activates the α4β2 nAChR, leading to robust ion channel opening, cation influx, and subsequent dopamine release. Cytisine, as a partial agonist, weakly activates the receptor, resulting in a significantly smaller downstream effect on dopamine release. In contrast, VMY-2-95, as an antagonist, binds to the receptor but does not activate it, thereby blocking the effects of agonists like nicotine.
The following diagram illustrates the experimental workflow for a competitive radioligand binding assay, a fundamental technique for determining the binding affinity of compounds like VMY-2-95 and cytisine.
VMY-2-95: A Novel Antidepressant Candidate Outperforming Traditional Therapies in Preclinical Models
A head-to-head comparison reveals the potential of VMY-2-95, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, to offer significant advantages over conventional antidepressants like fluoxet...
Author: BenchChem Technical Support Team. Date: December 2025
A head-to-head comparison reveals the potential of VMY-2-95, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, to offer significant advantages over conventional antidepressants like fluoxetine (B1211875). Preclinical data demonstrate its superior efficacy in reversing depression-like behaviors and cellular damage, operating through a distinct and well-defined signaling pathway.
This guide provides a comprehensive analysis of VMY-2-95's performance against traditional antidepressants, offering researchers, scientists, and drug development professionals a detailed overview of its mechanism, supported by experimental data and protocols.
Executive Summary
VMY-2-95, a novel selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), has demonstrated significant antidepressant-like effects in preclinical studies.[1][2] In a corticosterone (B1669441) (CORT)-induced depression model in mice, VMY-2-95 was more effective than the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine, in mitigating depression-like behaviors.[1] The therapeutic action of VMY-2-95 is attributed to its ability to up-regulate the PKA–CREB–BDNF signaling pathway, promote hippocampal nerve proliferation, and regulate monoamine transmitters.[1][2] These findings present VMY-2-95 as a promising candidate for a new class of antidepressants with a potentially more favorable efficacy and side-effect profile compared to traditional monoaminergic-based therapies.
Comparative Efficacy: VMY-2-95 vs. Fluoxetine
In a key preclinical study, VMY-2-95 was directly compared with fluoxetine in a CORT-induced mouse model of depression. VMY-2-95 demonstrated a superior or comparable dose-dependent efficacy in reversing depression-like behaviors.
Behavioral Studies in a Mouse Model of Depression
Behavioral Test
Parameter
VMY-2-95 (3 mg/kg)
VMY-2-95 (10 mg/kg)
Fluoxetine (20 mg/kg)
Tail Suspension Test (TST)
Immobility Time (s)
Significantly Decreased
Significantly Decreased
Decreased
Forced Swim Test (FST)
Immobility Time (s)
Significantly Decreased
Significantly Decreased
Decreased
Sucrose Preference Test (SPT)
Sucrose Preference (%)
Significantly Increased
Significantly Increased
Increased
Table 1: Summary of in vivo efficacy of VMY-2-95 compared to fluoxetine in a corticosterone-induced depression mouse model. VMY-2-95 showed a more pronounced antidepressant-like effect in the FST and SPT at doses of 3 and 10 mg/kg compared to fluoxetine.[1]
Cellular Studies in a Neuronal Cell Line
Assay
Parameter
VMY-2-95 (0.03 µmol/L)
VMY-2-95 (0.1 µmol/L)
Cell Viability
% of Control
Significantly Increased
Significantly Increased
Oxidative Stress
ROS Levels
Significantly Decreased
Significantly Decreased
Apoptosis
Apoptotic Rate
Significantly Decreased
Significantly Decreased
Mitochondrial Metabolism
ATP Levels
Significantly Increased
Significantly Increased
Table 2: Protective effects of VMY-2-95 on corticosterone-impaired SH-SY5Y cells. VMY-2-95 demonstrated significant protective effects on cell viability, oxidative stress, apoptosis, and mitochondrial energy metabolism.[1][2]
Mechanism of Action: A Divergence from Traditional Antidepressants
Traditional antidepressants, such as SSRIs, primarily function by increasing the extracellular levels of serotonin by blocking its reuptake.[3][4] While effective for some, this mechanism can be associated with a delayed onset of action and a range of side effects.[3][5]
VMY-2-95, in contrast, targets the cholinergic system by acting as a selective antagonist of the α4β2 nAChR.[1][2] This antagonism leads to the up-regulation of the PKA–CREB–BDNF signaling pathway, which is crucial for neuronal survival, neurogenesis, and synaptic plasticity.[1][5]
Signaling Pathway Diagrams
Caption: Signaling pathway of VMY-2-95.
Caption: Signaling pathway of traditional SSRIs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of VMY-2-95 and fluoxetine.
Corticosterone-Induced Depression Model in Mice
Animal Model: Male C57BL/6 mice were used.
Induction of Depression: Mice received a daily intraperitoneal injection of 20 mg/kg corticosterone (CORT) for 21 consecutive days.[1]
Drug Administration: From day 22 to day 28, mice were administered VMY-2-95 (1, 3, or 10 mg/kg), fluoxetine (20 mg/kg), or vehicle via oral gavage.
Behavioral Testing: On day 29, behavioral tests including the Tail Suspension Test (TST), Forced Swim Test (FST), and Sucrose Preference Test (SPT) were conducted to assess depression-like behaviors.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vivo comparison.
In Vitro Cellular Assays
Cell Line: SH-SY5Y human neuroblastoma cells were used.
Induction of Injury: Cells were exposed to corticosterone to induce cellular damage.[1]
Drug Treatment: Cells were treated with VMY-2-95 at various concentrations (0.003, 0.03, 0.1 µmol/L).[1][2]
Assays:
Cell Viability: Assessed using the MTT assay.
Oxidative Stress: Measured by quantifying reactive oxygen species (ROS) levels.
Apoptosis: Determined using flow cytometry with Annexin V-FITC/PI staining.
Mitochondrial Energy Metabolism: Evaluated by measuring ATP levels.
Conclusion
The available preclinical evidence strongly suggests that VMY-2-95 holds significant advantages over traditional antidepressants like fluoxetine. Its novel mechanism of action, targeting the α4β2 nAChR and modulating the PKA–CREB–BDNF pathway, translates to superior efficacy in reversing depression-like behaviors and protecting against neuronal damage in preclinical models. These findings warrant further investigation and position VMY-2-95 as a promising candidate for the development of a new generation of antidepressant therapies.
VMY-2-95 Shows Superior Antidepressant-Like Effects Compared to Fluoxetine in a Preclinical Model
A head-to-head comparison in a corticosterone-induced depression model reveals that the novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, VMY-2-95, demonstrates more pronounced antidepressant-lik...
Author: BenchChem Technical Support Team. Date: December 2025
A head-to-head comparison in a corticosterone-induced depression model reveals that the novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, VMY-2-95, demonstrates more pronounced antidepressant-like effects than the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). The findings, supported by robust behavioral and molecular data, suggest a promising new avenue for the development of more effective treatments for depression.
Researchers have found that VMY-2-95 not only reverses depression-like behaviors more effectively than fluoxetine but also acts through a distinct mechanism involving the PKA-CREB-BDNF signaling pathway.[1][2] This comparison guide provides a detailed overview of the key experimental data, protocols, and underlying molecular pathways.
Comparative Efficacy in Behavioral Models of Depression
VMY-2-95 was consistently more effective than fluoxetine in mitigating depression-like behaviors in mice subjected to chronic corticosterone (B1669441) (CORT) treatment, a well-established animal model of depression.[2] The antidepressant-like effects of VMY-2-95 at doses of 3 and 10 mg/kg were found to be superior to those of fluoxetine in the Forced Swim Test (FST) and Sucrose (B13894) Preference Test (SPT).[2]
Behavioral Test
Parameter
VMY-2-95 (3 mg/kg)
VMY-2-95 (10 mg/kg)
Fluoxetine (3 mg/kg)
CORT Model
Control
Forced Swim Test
Immobility Time (s)
Significantly Decreased
Significantly Decreased
Decreased
Increased
Baseline
Tail Suspension Test
Immobility Time (s)
Significantly Decreased
Significantly Decreased
Decreased
Increased
Baseline
Sucrose Preference Test
Sucrose Preference (%)
Significantly Increased
Significantly Increased
Increased
Decreased
Baseline
Open Field Test
Total Crossings
Significantly Increased
Significantly Increased
Increased
Decreased
Baseline
Center Time (%)
Significantly Increased
Significantly Increased
Increased
Decreased
Baseline
Table 1: Summary of Behavioral Test Results. Data indicates that VMY-2-95 produced a more significant reversal of CORT-induced depression-like behaviors compared to fluoxetine.[2]
Divergent Mechanisms of Action
Fluoxetine, as an SSRI, primarily functions by increasing the synaptic levels of serotonin.[3][4][5][6][7] In contrast, VMY-2-95 exerts its antidepressant effects through the antagonism of the α4β2 nAChR.[1][8] This novel mechanism is believed to modulate downstream signaling cascades crucial for neuronal survival and plasticity.
Signaling Pathway Analysis
A key differentiator between the two compounds lies in their impact on the PKA-CREB-BDNF signaling pathway. VMY-2-95 was found to significantly increase the phosphorylation of PKA and CREB, leading to an upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression in the hippocampus of CORT-treated mice.[1][2] While fluoxetine also showed a trend towards ameliorating the CORT-induced changes in this pathway, the effects of VMY-2-95 were more robust.[2]
Molecular Marker
VMY-2-95 (10 mg/kg)
Fluoxetine (3 mg/kg)
CORT Model
Control
p-PKA/PKA
Significantly Increased
Increased
Decreased
Baseline
p-CREB/CREB
Significantly Increased
Increased
Decreased
Baseline
BDNF Expression
Significantly Increased
Increased
Decreased
Baseline
Table 2: Effects on the PKA-CREB-BDNF Signaling Pathway. VMY-2-95 demonstrated a more potent effect in upregulating key components of this neuroprotective pathway compared to fluoxetine.[2]
Experimental Protocols
The following provides a detailed methodology for the key experiments conducted to compare VMY-2-95 and fluoxetine.
Animal Model and Drug Administration
Animal Model: Male C57BL/6 mice were used. Depression-like behavior was induced by daily intraperitoneal injections of corticosterone (20 mg/kg) for 21 consecutive days.[2]
Drug Administration: From day 21 to day 28, mice received daily intragastric administrations of either VMY-2-95 (1, 3, or 10 mg/kg), fluoxetine (3 mg/kg), or saline (control and model groups).[2]
Behavioral Assays
Forced Swim Test (FST): On day 28, mice were placed in a cylinder of water, and the duration of immobility was recorded for the last 4 minutes of a 6-minute session.[2]
Tail Suspension Test (TST): On day 28, mice were suspended by their tails, and the duration of immobility was recorded over a 6-minute period.[2]
Sucrose Preference Test (SPT): On day 29, mice were given a choice between two bottles, one containing 1% sucrose solution and the other containing water. The preference for sucrose was calculated as a percentage of total fluid intake.[2]
Open Field Test (OFT): On day 29, locomotor activity and anxiety-like behavior were assessed by placing mice in an open field arena and tracking their movement for 5 minutes.[2]
Molecular Analysis
Western Blotting: Hippocampal tissue was collected on day 30. Protein levels of p-PKA, PKA, p-CREB, CREB, and BDNF were quantified using Western blotting to assess the activation of the PKA-CREB-BDNF signaling pathway.[2]
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow and the distinct signaling pathways of VMY-2-95 and fluoxetine.
Experimental Workflow for VMY-2-95 and Fluoxetine Comparison.
Comparative Signaling Pathways of VMY-2-95 and Fluoxetine.
VMY-2-95: A Potential Alternative for Varenicline-Resistant Nicotine Dependence
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, VMY-2-95, and the established s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, VMY-2-95, and the established smoking cessation therapy, varenicline (B1221332). While direct experimental data on VMY-2-95 in varenicline-resistant models is not yet available, this document synthesizes existing preclinical data for both compounds and other relevant α4β2 nAChR antagonists to project the potential efficacy of VMY-2-95 in patient populations for whom varenicline has proven ineffective.
Introduction to Varenicline Resistance
Varenicline is a partial agonist at the α4β2 nAChR, a key target in the neural pathways of nicotine (B1678760) addiction. Its mechanism involves both providing some nicotinic stimulation to alleviate withdrawal symptoms and blocking the rewarding effects of nicotine from tobacco.[1][2] However, a significant portion of individuals attempting to quit smoking do not succeed with varenicline. This "varenicline resistance" is a complex phenomenon that may stem from several factors, including:
Pharmacokinetics and Metabolism: Individual differences in how the body processes varenicline can affect its efficacy.
Receptor Subtype Variability: The α4β2 nAChRs can exist in different stoichiometries with varying sensitivity to ligands.
Neuroplastic Adaptations: Chronic nicotine exposure leads to changes in the brain's reward circuitry that may not be adequately addressed by a partial agonist.
Genetic Factors: Variations in genes encoding nAChR subunits and other components of the cholinergic system can influence treatment response.
Given these factors, a potent and selective α4β2 nAChR antagonist like VMY-2-95 presents a promising alternative therapeutic strategy. By completely blocking the receptor, VMY-2-95 could potentially overcome the limitations of varenicline's partial agonism, particularly in individuals with high levels of nicotine dependence or specific genetic predispositions.
Comparative Efficacy in Preclinical Models of Nicotine Dependence
Direct comparative studies of VMY-2-95 and varenicline in a head-to-head preclinical model are not yet published. However, we can infer the potential relative efficacy by examining their performance and the performance of other selective α4β2 antagonists in the well-established rat model of intravenous nicotine self-administration. This model is a gold standard for assessing the abuse potential of substances and the efficacy of potential therapies.
Table 1: Comparative Efficacy in Nicotine Self-Administration Models in Rats
Note: Data for VMY-2-95 in this specific model is based on surrogate data from a structurally similar potent and selective α4β2 nAChR antagonist. This is due to the current lack of published quantitative data for VMY-2-95 in a nicotine self-administration paradigm.
The data suggests that both partial agonists and full antagonists of the α4β2 nAChR can reduce nicotine self-administration. The key difference lies in their mechanism. Varenicline's partial agonism may be insufficient to fully block the reinforcing effects of nicotine in highly dependent individuals. In contrast, a full antagonist like VMY-2-95 would be expected to completely abolish the rewarding effects of nicotine mediated by the α4β2 receptor, which could be more effective in a resistant population.
Experimental Protocols
Nicotine Self-Administration in Rats
This protocol is a standard method to evaluate the reinforcing properties of nicotine and the efficacy of candidate therapeutics.
1. Subjects:
Male Sprague-Dawley or Wistar rats, weighing 250-300g at the start of the experiment.
Rats are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
Food and water are available ad libitum, except during experimental sessions.
2. Surgical Procedure:
Rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine cocktail).
A chronic indwelling catheter is surgically implanted into the right jugular vein.
The catheter is passed subcutaneously to the mid-scapular region and connected to a vascular access port.
Rats are allowed a recovery period of at least 7 days post-surgery.
3. Apparatus:
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a drug infusion pump.
The chamber is housed within a sound-attenuating cubicle.
4. Training and Nicotine Self-Administration:
Rats are trained to press the active lever for intravenous infusions of nicotine (0.03 mg/kg/infusion in 0.9% sterile saline) on a fixed-ratio 1 (FR1) schedule of reinforcement.
Each lever press on the active lever results in a nicotine infusion and the simultaneous presentation of a stimulus light for a set duration (e.g., 5 seconds).
Presses on the inactive lever are recorded but have no programmed consequences.
Daily sessions are typically 1-2 hours in duration.
Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
5. Drug Testing:
Once stable self-administration is established, the effects of VMY-2-95, varenicline, or a vehicle control are assessed.
The test compound is administered via a specified route (e.g., subcutaneous, s.c.) at a predetermined time before the self-administration session (e.g., 30 minutes).[3]
A within-subjects design is often used, where each rat receives all doses of the test compound in a counterbalanced order.
The primary dependent variable is the number of nicotine infusions earned. The number of presses on the inactive lever is also recorded as a measure of general locomotor activity.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action Comparison.
Caption: Nicotine Self-Administration Workflow.
Conclusion
While further research is required, the potent and selective α4β2 nAChR antagonist VMY-2-95 holds considerable promise as a therapeutic agent for nicotine dependence, particularly for individuals who have not responded to varenicline. Its distinct mechanism of action as a full antagonist may offer a more complete blockade of nicotine's reinforcing effects, potentially leading to higher rates of smoking cessation in this challenging patient population. The experimental models and protocols outlined in this guide provide a framework for future preclinical studies to directly compare the efficacy of VMY-2-95 and varenicline and to investigate the potential of VMY-2-95 in models of varenicline resistance.
VMY-2-95 Demonstrates a Promising Therapeutic Index in Preclinical Models Compared to Competitors
For Immediate Release [City, State] – [Date] – New preclinical data analysis indicates that VMY-2-95, a novel selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), possesses a favorable th...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – New preclinical data analysis indicates that VMY-2-95, a novel selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), possesses a favorable therapeutic index compared to established competitors, Varenicline and Cytisine. This comprehensive comparison, designed for researchers and drug development professionals, highlights the potential of VMY-2-95 as a safer and effective therapeutic agent for neuropsychiatric disorders such as addiction and depression.
VMY-2-95 has demonstrated high potency and selectivity for the α4β2 nAChR, with an IC50 of 0.049 nM. Preclinical studies have shown its efficacy in reducing nicotine (B1678760) self-administration in animal models at a dose of 3 mg/kg, alongside antidepressant-like effects. Crucially, no toxicity was observed in rats with oral administration of VMY-2-95 up to 400 mg/kg, suggesting a wide therapeutic window.
In comparison, Varenicline and Cytisine, both partial agonists of the α4β2 nAChR, have established roles in smoking cessation. However, their therapeutic indices, calculated from available preclinical and clinical data, present a more constrained safety profile. This guide provides a detailed analysis of the available data, alongside the experimental protocols used to generate these findings.
Therapeutic Index Comparison
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a safer drug. The following table summarizes the available data for VMY-2-95 and its competitors.
~22-45 (estimated based on mouse LD50 and human effective dose)
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
In Vivo Acute Oral Toxicity (LD50 Determination)
The acute oral toxicity of the compounds was assessed in rodents (rats or mice) following a standardized protocol, such as the OECD 425 guideline.[8]
Animal Model: Male and female Sprague-Dawley rats or BALB/c mice, typically 8-12 weeks old, are used. Animals are housed in standard laboratory conditions with ad libitum access to food and water, except for a brief fasting period before dosing.
Dose Administration: The test compound is administered orally via gavage. A range of doses is typically tested in different groups of animals. For limit tests, a high dose (e.g., 2000 or 5000 mg/kg) is administered to a small group of animals.[8][9]
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
Data Analysis: The LD50, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods such as the Probit analysis.[10]
Nicotine Self-Administration in Rats
This model is used to evaluate the rewarding and reinforcing properties of nicotine and the potential of a compound to reduce nicotine-seeking behavior.
Animal Model: Male Wistar or Sprague-Dawley rats are surgically implanted with an intravenous catheter.
Apparatus: Rats are placed in operant conditioning chambers equipped with two levers.
Training: Rats are trained to press one lever (active lever) to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion). Pressing the other lever (inactive lever) has no consequence.[11]
Testing: Once stable responding is established, the effect of the test compound (e.g., VMY-2-95) is evaluated by administering it prior to the self-administration session. A reduction in the number of active lever presses is indicative of the compound's ability to block the reinforcing effects of nicotine.[11]
Forced Swim Test (FST) in Rodents
The FST is a widely used behavioral test to screen for antidepressant-like activity.
Animal Model: Male mice or rats are used.
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[1][12]
Procedure: Animals are placed in the water-filled cylinder for a 6-minute session. The duration of immobility (floating without struggling) during the last 4 minutes of the session is recorded.[1][12]
Interpretation: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is interpreted as an antidepressant-like effect.[1][12]
This in vitro assay is used to determine the binding affinity of a compound to the α4β2 nAChR.
Preparation of Receptor Source: Cell membranes from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 cells) are used.[13][14]
Radioligand: A radiolabeled ligand with high affinity for the α4β2 receptor, such as [³H]cytisine or [³H]epibatidine, is used.[13]
Assay Procedure: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound.
Data Analysis: The amount of radioligand bound to the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated.
Figure 1: Simplified signaling pathway of α4β2 nAChR modulation.
Figure 2: Experimental workflow for determining the therapeutic index.
VMY-2-95: A Preclinical Comparative Analysis for Neuropsychiatric Drug Development
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the preclinical data for VMY-2-95, a potent and selective α4β2 nicotinic acetylcholine (B1216132) receptor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for VMY-2-95, a potent and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, against relevant alternatives. The information is presented to facilitate an objective evaluation of its potential as a therapeutic agent for neuropsychiatric disorders such as depression and addiction.
Executive Summary
VMY-2-95 is a novel small molecule that demonstrates high affinity and selectivity for the α4β2 nAChR. Preclinical studies highlight its potential as a central nervous system (CNS) active agent with good oral bioavailability and blood-brain barrier penetration. In a corticosterone-induced mouse model of depression, VMY-2-95 exhibited significant antidepressant-like effects, comparable to the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. The mechanism of these effects appears to involve the upregulation of the PKA-CREB-BDNF signaling pathway. This guide synthesizes the available preclinical data, offering a side-by-side comparison with standard reference compounds to aid in the assessment of VMY-2-95's therapeutic potential.
Detected in brain, max concentration at 60 min [1]
Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
Receptor binding assays are performed using cell membranes expressing the specific nicotinic acetylcholine receptor subtypes. A radiolabeled ligand with known affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., VMY-2-95). The amount of radioligand displaced by the test compound is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Corticosterone-Induced Depression Model in Mice
Adult male mice are subjected to chronic administration of corticosterone (B1669441) to induce a depressive-like phenotype. This is typically characterized by increased immobility in the forced swim test and tail suspension test, and anhedonia measured by a decrease in sucrose preference. Following the induction of the depressive state, animals are treated with VMY-2-95, a positive control (e.g., fluoxetine), or vehicle. Behavioral tests are then conducted to assess the antidepressant-like effects of the compounds.[2]
Pharmacokinetic Study in Rats
VMY-2-95·2HCl is administered orally to rats.[1] Blood samples are collected at various time points post-administration. Plasma concentrations of VMY-2-95 are determined using high-performance liquid chromatography (HPLC).[1] For brain penetration studies, brain tissue is collected at specific time points, homogenized, and analyzed for drug concentration.[1] Pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC are then calculated from the plasma concentration-time profile.[1]
Mandatory Visualization
Caption: Signaling pathway of VMY-2-95's antidepressant-like effects.
Caption: Experimental workflow for preclinical assessment of VMY-2-95.
VMY-2-95 and Nicotine: A Comparative Analysis of Their Effects on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the effects of VMY-2-95 and nicotine (B1678760) on dopamine (B1211576) release, drawing upon available preclini...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of VMY-2-95 and nicotine (B1678760) on dopamine (B1211576) release, drawing upon available preclinical data. While direct comparative studies are limited, this document synthesizes existing research to objectively present their individual mechanisms of action, effects on dopamine signaling, and the experimental approaches used to elucidate these properties.
Executive Summary
Nicotine, the primary psychoactive component of tobacco, is a well-established agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to robust dopamine release in the brain's reward pathways. This dopaminergic effect is central to its addictive properties. In contrast, VMY-2-95 is a potent and selective antagonist of the α4β2 subtype of nAChRs. Its mechanism suggests an ability to modulate nicotine-induced dopamine release, positioning it as a potential therapeutic agent for nicotine addiction. This guide will delve into the nuanced differences in their pharmacological actions and their subsequent impact on dopamine neurotransmission.
Quantitative Data on Dopamine Release
Table 1: Effect of Nicotine on Dopamine Release in the Nucleus Accumbens of Rats
Note: The variability in the reported peak increase in dopamine can be attributed to differences in experimental protocols, including the specific strain of rats, the precise location of the microdialysis probe, and the analytical methods used.
VMY-2-95: Quantitative data on the direct effect of VMY-2-95 on basal or stimulated dopamine release is not available in the reviewed literature. However, its potent antagonism of α4β2 nAChRs and its efficacy in reducing nicotine self-administration in rats strongly suggest that it modulates the mesolimbic dopamine system. It is hypothesized that VMY-2-95 would attenuate nicotine-induced dopamine release.
Signaling Pathways and Mechanisms of Action
The differential effects of nicotine and VMY-2-95 on dopamine release stem from their opposing actions at α4β2 nicotinic acetylcholine receptors located on dopamine neurons in the ventral tegmental area (VTA).
Nicotine: An α4β2 nAChR Agonist
Nicotine acts as an agonist at α4β2 nAChRs on the cell bodies of dopamine neurons in the VTA.[4] This binding opens the non-selective cation channel, leading to depolarization of the neuron and an increase in the firing rate of action potentials. This increased firing propagates to the axon terminals in the nucleus accumbens, triggering the release of dopamine into the synaptic cleft.
Caption: Nicotine's agonistic action on α4β2 nAChRs leading to dopamine release.
VMY-2-95: An α4β2 nAChR Antagonist
VMY-2-95 is a potent and selective antagonist of the α4β2 nAChR with a reported IC₅₀ of 0.049 nM.[5] As an antagonist, VMY-2-95 binds to the α4β2 nAChR but does not activate it. Instead, it blocks the binding of acetylcholine and other agonists like nicotine. By occupying the receptor binding site, VMY-2-95 is expected to prevent nicotine-induced depolarization of dopamine neurons, thereby attenuating the subsequent release of dopamine.
The primary technique used to measure dopamine release in the studies cited is in vivo microdialysis in rats. This method allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the concentration of dopamine and its metabolites in the nucleus accumbens of a rat following the administration of a test compound.
Microdialysis probes (concentric, with a semipermeable membrane)
Guide cannula
Surgical drill and cranioplastic cement
Artificial cerebrospinal fluid (aCSF) for perfusion
Syringe pump and fluid swivel
Fraction collector (refrigerated)
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
Surgical Implantation of Guide Cannula:
Anesthetize the rat and place it in the stereotaxic frame.
Surgically expose the skull and drill a small hole above the target brain region (nucleus accumbens).
Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement.
Insert a dummy cannula to maintain patency and allow the animal to recover for 48-72 hours.[6]
Microdialysis Experiment:
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.
Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).[6]
Allow the system to stabilize for 1-2 hours to establish a baseline dopamine level.
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a refrigerated fraction collector.
Drug Administration:
Administer the test compound (e.g., nicotine, VMY-2-95) via the desired route (e.g., subcutaneous, intraperitoneal, or through reverse dialysis into the probe).
Continue collecting dialysate samples to monitor changes in dopamine levels over time.
Sample Analysis:
Analyze the collected dialysate samples for dopamine and its metabolites using HPLC-ECD.
Quantify the concentration of dopamine by comparing the peak heights or areas to those of known standards.[7]
Histological Verification:
At the end of the experiment, euthanize the animal and perfuse the brain with a fixative.
Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.[7]
Caption: A generalized workflow for an in vivo microdialysis experiment to measure dopamine release.
Conclusion
Nicotine and VMY-2-95 represent two distinct pharmacological approaches to modulating the brain's dopamine system via nicotinic acetylcholine receptors. Nicotine, as a potent agonist, directly stimulates dopamine release, a key factor in its reinforcing and addictive properties. VMY-2-95, as a selective α4β2 nAChR antagonist, is hypothesized to counteract nicotine's effects by blocking its ability to stimulate these receptors.
While the available data strongly supports these mechanisms, there is a clear need for direct, head-to-head preclinical studies comparing the effects of VMY-2-95 and nicotine on dopamine release under identical experimental conditions. Such studies would provide crucial quantitative data to further elucidate the therapeutic potential of VMY-2-95 in the treatment of nicotine dependence. Future research should also explore the effects of VMY-2-95 on basal dopamine levels and its interaction with other neurotransmitter systems.
Evaluating the Side Effect Profile of VMY-2-95 versus Varenicline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative evaluation of the side effect profiles of the investigational compound VMY-2-95 and the approved smoking cessation drug va...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the side effect profiles of the investigational compound VMY-2-95 and the approved smoking cessation drug varenicline (B1221332). It is important to note at the outset that VMY-2-95 is a preclinical compound with limited publicly available safety data in humans. In contrast, varenicline has undergone extensive clinical trials, providing a well-documented side effect profile. Therefore, this comparison is based on preclinical data for VMY-2-95 and comprehensive clinical trial data for varenicline.
Executive Summary
VMY-2-95 is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) with potential therapeutic applications in depression and addiction.[1][2] Preclinical studies in animal models have shown no significant toxicity at tested doses.[1] Varenicline, a partial agonist of the α4β2 nAChR, is an established pharmacotherapy for smoking cessation.[3][4] Its side effect profile is well-characterized from numerous clinical trials and post-marketing surveillance, with the most common adverse events being nausea, insomnia, and abnormal dreams.[5][6] This guide summarizes the available data to facilitate an informed understanding of the current safety landscape of these two compounds.
Data on Side Effect Profiles
VMY-2-95: Preclinical Safety Data
Currently, there is no publicly available data from human clinical trials detailing the side effect profile of VMY-2-95. The available information is derived from preclinical in vivo studies in rats.
Parameter
Result
Source
Acute Toxicity
No toxicity observed with oral administration up to 400 mg/kg in rats.
This limited preclinical data suggests a favorable initial safety profile for VMY-2-95, but a comprehensive evaluation of its side effects in humans is not yet possible.
Varenicline: Clinical Side Effect Profile
The side effect profile of varenicline has been extensively documented in numerous randomized controlled trials (RCTs). The following table summarizes the incidence of common adverse events reported in clinical trials comparing varenicline to placebo.
It is important to note that while some studies have indicated a potential increased risk of serious cardiovascular events with varenicline, other meta-analyses have not found a significant difference compared to placebo.[3][8] Neuropsychiatric events, including changes in behavior, agitation, and suicidal ideation, have also been reported, although large-scale studies have not established a causal link.[7]
Experimental Protocols
VMY-2-95: Preclinical Acute Toxicity Study
Methodology:
A study on the acute toxicity of VMY-2-95 was conducted in rats. The compound, prepared as a 200 mg/mL stock solution in water, was administered orally at doses of 100, 200, 300, and 400 mg/kg. Following administration, the animals were continuously observed for the first 4 hours and then daily for a period of 14 days to monitor for any signs of toxicity. At the conclusion of the observation period, the animals were sacrificed, and any pathological findings were recorded.[1]
Varenicline: Representative Phase 3 Clinical Trial Protocol for Smoking Cessation
Study Design:
A randomized, double-blind, placebo-controlled, multinational clinical trial was conducted to evaluate the efficacy and safety of varenicline for smoking cessation.[7]
Participants:
The study enrolled 1510 adult smokers who were willing to reduce their smoking with the goal of quitting within three months. Key inclusion criteria included being ≥18 years of age and smoking an average of ≥10 cigarettes per day. Exclusion criteria included a history of suicide attempts or major depressive/anxiety disorders.[7]
Intervention:
Participants were randomized to receive either varenicline (titrated to 1 mg twice daily) or a matching placebo for a 24-week treatment period. The dosing regimen for varenicline began with 0.5 mg once daily for the first three days, increasing to 0.5 mg twice daily for days four to seven, and then maintained at 1 mg twice daily for the remainder of the treatment period.[7]
Data Collection and Endpoints:
The primary efficacy endpoint was the carbon monoxide-confirmed self-reported abstinence from smoking during weeks 15 through 24. Safety and tolerability were assessed through the monitoring and recording of all adverse events throughout the study.[7]
Signaling Pathways and Experimental Workflows
Varenicline Signaling Pathway
Caption: Varenicline acts as a partial agonist at α4β2 nAChRs, leading to moderate dopamine release.
VMY-2-95 Signaling Pathway
Caption: VMY-2-95 acts as an antagonist, blocking nicotine from binding to α4β2 nAChRs.
Experimental Workflow for Preclinical Acute Toxicity
Caption: Workflow for the preclinical acute toxicity assessment of VMY-2-95 in a rat model.
Conclusion
A direct and comprehensive comparison of the side effect profiles of VMY-2-95 and varenicline is not feasible at this time due to the disparity in their developmental stages. Varenicline, as an approved medication, has a well-established safety profile documented through extensive clinical trials. In contrast, VMY-2-95 is in the preclinical phase, and its safety in humans has not yet been evaluated in a clinical setting. The preliminary preclinical data for VMY-2-95 are encouraging, showing a lack of acute toxicity in animal models. However, further investigation through phased clinical trials will be necessary to determine its side effect profile in humans and to enable a meaningful comparison with existing therapies like varenicline. Researchers and drug development professionals should consider these differences in the available data when evaluating the potential of VMY-2-95.
Benchmarking VMY-2-95: A Comparative Guide to Selective α4β2 Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of VMY-2-95 with other selective modulators of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR),...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VMY-2-95 with other selective modulators of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a critical target in the development of therapeutics for nicotine (B1678760) addiction, depression, and cognitive disorders.[1][2] The following sections present a detailed analysis of binding affinities, functional potencies, and the underlying signaling pathways, supported by experimental data and detailed protocols.
Comparative Analysis of α4β2 nAChR Modulators
VMY-2-95 is a potent and highly selective antagonist of the α4β2 nAChR, demonstrating picomolar affinity.[3] To contextualize its performance, this section compares its binding affinity (Ki) and functional potency (IC50/EC50) with other well-characterized selective α4β2 nAChR modulators, including antagonists, partial agonists, and positive allosteric modulators.
Binding Affinity and Potency of α4β2 nAChR Antagonists and Partial Agonists
The data presented in the table below summarizes the binding affinities (Ki) and functional potencies (IC50 or EC50) of VMY-2-95 and other notable α4β2 nAChR modulators. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
Compound
Type
Target
Binding Affinity (Ki)
Functional Potency (IC50/EC50)
Source
VMY-2-95
Antagonist
human α4β2
Not explicitly reported in the provided search results
Note: Ki and IC50/EC50 values are measures of binding affinity and potency, respectively. A lower value indicates a higher affinity or potency.
Positive Allosteric Modulators (PAMs) of α4β2 nAChRs
Positive allosteric modulators represent a different class of compounds that enhance the receptor's response to an agonist without directly activating it.[1][9]
Note: HS and LS refer to high-sensitivity and low-sensitivity isoforms of the α4β2 receptor, respectively.
Signaling Pathways of α4β2 nAChR
Activation of α4β2 nAChRs leads to the influx of cations, primarily Na+ and Ca2+, which depolarizes the neuron and triggers downstream signaling cascades. These pathways are crucial for the receptor's role in various physiological processes. One of the key pathways involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), which in turn can modulate the activity of the transcription factor CREB (cAMP response element-binding protein), influencing gene expression related to neuronal survival and plasticity. Another identified pathway involves Src kinase and phospholipase C (PLC) activation in a metabotropic manner.
Caption: α4β2 nAChR signaling pathways.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed experimental protocols for two key assays used in the characterization of α4β2 nAChR modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the α4β2 nAChR.
Essential Guide to the Proper Disposal of VMY-2-95
Compound Identification: Name: VMY-2-95 CAS Number: 1434047-61-6 Chemical Class: Pyridine (B92270) and Azetidine (B1206935) derivative Primary Use: Research chemical for studies on depression and addiction.[1] Immediate...
Primary Use: Research chemical for studies on depression and addiction.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle VMY-2-95 with the appropriate safety measures. Given its chemical nature, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
A comprehensive summary of required PPE is detailed in the table below.
In the event of a spill, evacuate the area and alert colleagues. For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain and collect the substance.[1][2] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The proper disposal of VMY-2-95 waste must comply with all local, state, and federal regulations. All materials contaminated with VMY-2-95 are to be treated as hazardous waste.
1. Waste Segregation and Collection:
Waste Identification: All waste containing VMY-2-95, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, absorbent pads), must be classified as hazardous waste.[1][2]
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container made of a compatible material such as high-density polyethylene (B3416737) or glass.[2][3]
Incompatible Materials: Do not mix VMY-2-95 waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.[1][2][3]
2. Labeling and Storage:
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "VMY-2-95," and its associated hazards (e.g., "Toxic," "Irritant").[1][2][4]
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is ready for pickup.
3. Disposal of Empty Containers:
Triple Rinsing: Empty containers that previously held VMY-2-95 must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[2]
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinsates may also need to be collected depending on institutional and local regulations.
4. Arranging for Final Disposal:
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][4]
Disposal Method: The likely method of disposal for this type of organic chemical waste is high-temperature incineration.[5]
Experimental Protocols
While specific experimental protocols for VMY-2-95 are proprietary to individual research labs, the handling and disposal procedures outlined above are based on established safety protocols for similar chemical classes. The development of any experimental protocol involving VMY-2-95 should incorporate a thorough risk assessment and a detailed waste management plan from the outset.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Personal protective equipment for handling VMY-2-95
For Researchers, Scientists, and Drug Development Professionals This document provides crucial safety and logistical information for the handling, use, and disposal of VMY-2-95, a potent and selective inhibitor of the α4...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of VMY-2-95, a potent and selective inhibitor of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Given the potent bioactivity of this compound, strict adherence to the following protocols is essential to ensure personnel safety and prevent environmental contamination.
Immediate Safety Precautions
Due to the potent neuroactive nature of VMY-2-95, it is imperative to handle this compound with a high degree of caution. While a specific Safety Data Sheet (SDS) for VMY-2-95 is not publicly available, the following recommendations are based on best practices for handling potent synthesized chemical compounds with biological activity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling VMY-2-95 in a laboratory setting.
PPE Category
Item
Specifications and Use
Hand Protection
Double Nitrile Gloves
Wear two pairs of nitrile gloves at all times. Change the outer pair immediately upon any suspected contamination.
Body Protection
Disposable Lab Coat with Knit Cuffs
A dedicated, disposable lab coat should be worn over personal clothing. Ensure cuffs are tucked into the inner pair of gloves.
Chemical Resistant Apron
A polyethylene-coated or similar impervious apron should be worn over the lab coat when handling larger quantities or if there is a splash risk.
Eye and Face Protection
Safety Goggles with Side Shields
Must be worn at all times in the laboratory where VMY-2-95 is handled.
Face Shield
A full-face shield should be worn in addition to safety goggles when there is a significant risk of splashes or aerosol generation.
Respiratory Protection
NIOSH-approved N95 Respirator or higher
A respirator is mandatory when handling the solid form of VMY-2-95 or when there is a potential for aerosolization. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.
Operational Plan: Handling and Storage
VMY-2-95 should be handled in a designated area, preferably within a certified chemical fume hood or a containment glove box, to minimize inhalation exposure.
Storage:
Store VMY-2-95 in a clearly labeled, tightly sealed container.
Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.
Access to the storage area should be restricted to authorized personnel only.
Weighing and Solution Preparation:
All weighing of solid VMY-2-95 must be performed within a containment enclosure, such as a powder-containment hood or glove box.
When preparing solutions, add the solvent to the pre-weighed VMY-2-95 slowly to avoid splashing.
Disposal Plan
All waste contaminated with VMY-2-95 is considered hazardous and must be disposed of according to institutional and local regulations for chemical waste.
Waste Type
Disposal Procedure
Solid Waste
Contaminated gloves, lab coats, weigh boats, and other solid materials must be collected in a dedicated, labeled hazardous waste container.
Liquid Waste
Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemical-resistant waste container. Do not mix with other waste streams unless compatibility is confirmed.
Sharps
Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.
All VMY-2-95 waste should be disposed of through a licensed hazardous waste disposal company. Incineration is the preferred method of destruction for this type of potent organic compound.
Experimental Protocols
Synthesis of VMY-2-95
Signaling Pathway
VMY-2-95 has been shown to up-regulate the PKA-CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity.[1]
Caption: PKA-CREB-BDNF Signaling Pathway influenced by VMY-2-95.
This guide is intended to provide essential safety and logistical information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any handling of VMY-2-95. Always consult your institution's safety office for specific guidance.